molecular formula C10H7BrO3 B8051251 7-bromo-2H-chromene-3-carboxylic acid

7-bromo-2H-chromene-3-carboxylic acid

Cat. No.: B8051251
M. Wt: 255.06 g/mol
InChI Key: ZQYIJPPJPBKYEM-UHFFFAOYSA-N
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Description

7-Bromo-2H-chromene-3-carboxylic acid (CAS 959858-01-6) is a high-value brominated chromene derivative with a molecular formula of C10H7BrO3 and a molecular weight of 255.06 g/mol . This compound serves as a versatile chemical building block, particularly in the design and synthesis of novel chromene and furo-chromene derivatives for pharmaceutical research . The chromene scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. Researchers are increasingly exploring these scaffolds for their potential as selective inhibitors of disease-associated enzymes, such as the tumor-associated carbonic anhydrase (CA) isoforms IX and XII . The presence of both the bromo substituent and the carboxylic acid functional group on the core chromene structure provides reactive handles for further synthetic modification, making this compound a critical intermediate in developing targeted therapeutic agents. Handle with care; this compound may cause skin and eye irritation and specific target organ toxicity upon repeated exposure . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. It must be stored sealed in a dry, room-temperature environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYIJPPJPBKYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 7-bromo-2-oxo-2H-chromene-3-carboxylic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The coumarin (2H-chromen-2-one) scaffold is a cornerstone in medicinal chemistry and materials science, representing a privileged heterocyclic structure found in numerous natural products and synthetic compounds.[1][2] These molecules exhibit a vast array of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Within this important class, 7-bromo-2-oxo-2H-chromene-3-carboxylic acid stands out as a pivotal synthetic intermediate. Its specific substitution pattern—a bromine atom at the 7-position and a carboxylic acid at the 3-position—provides two distinct handles for chemical modification, making it an invaluable building block for developing novel therapeutic agents and functional materials.[4] This guide provides an in-depth analysis of its chemical structure, a validated synthetic protocol, and a review of its current and potential applications for researchers in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The defining feature of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid is its fused ring system, consisting of a benzene ring fused to an α-pyrone ring.[1] The systematic numbering of the coumarin core places the bromine atom on the benzene ring at position 7, while the carboxylic acid moiety is attached to the pyrone ring at position 3. The oxo group at position 2 establishes the characteristic lactone of the coumarin class.

Core Chemical Structure

The structural arrangement of functional groups is critical to the molecule's reactivity and biological potential. The electron-withdrawing nature of the bromine atom and the carboxylic acid group influences the electron density of the entire ring system, impacting its interaction with biological targets.

Caption: 2D structure of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Physicochemical Data

The key physicochemical properties are summarized below. These values are essential for experimental design, including solvent selection, reaction monitoring, and analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₅BrO₄PubChem[5]
Molecular Weight 269.05 g/mol ---
Monoisotopic Mass 267.93713 DaPubChem[5]
CAS Number 1438410-03-7BLDpharm[6]
Canonical SMILES C1=CC2=C(C=C1Br)OC(=O)C(=C2)C(=O)OPubChem[5]
InChI Key VVQDKSRVNCYJNC-UHFFFAOYSA-NPubChem[5]
Predicted XLogP3 2.9PubChem[5]
Appearance Solid powder (typical)---

Spectroscopic and Analytical Characterization

Validation of the synthesis and purity of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid relies on a combination of spectroscopic techniques. The expected spectral features are outlined below, based on data from structurally similar coumarins.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum is expected to show characteristic absorption bands:

  • O-H Stretch: A broad band in the range of 3400-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretches: Two distinct, strong peaks are anticipated. The lactone carbonyl typically absorbs at a higher wavenumber (approx. 1740-1760 cm⁻¹) compared to the carboxylic acid carbonyl (approx. 1680-1700 cm⁻¹).[7]

  • C=C Stretches: Aromatic and vinyl C=C stretching vibrations are expected in the 1620-1500 cm⁻¹ region.[1]

  • C-O Stretches: Bands corresponding to the C-O-C ether linkage and the carboxylic acid C-O bond will appear in the 1300-1000 cm⁻¹ fingerprint region.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should provide a clear fingerprint. Expected signals include a downfield singlet for the vinyl proton at the 4-position, distinct aromatic protons on the benzene ring exhibiting splitting patterns (doublets and doublet of doublets) consistent with the 1,2,4-trisubstitution pattern, and a very broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 10 distinct carbon environments. Key signals include two downfield peaks for the lactone and carboxylic acid carbonyl carbons (>160 ppm), and eight signals in the aromatic/vinyl region (approx. 100-155 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry is definitive for confirming the molecular formula. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Predicted m/z values for common adducts include [M-H]⁻ at 266.92985 and [M+H]⁺ at 268.94441.[5]

Synthesis and Reactivity

Synthetic Protocol: Knoevenagel Condensation

The synthesis of 2-oxo-2H-chromene-3-carboxylic acids is reliably achieved via the Knoevenagel condensation. This method involves the reaction of a substituted salicylaldehyde with an active methylene compound, in this case, malonic acid. The use of a mild base catalyst is crucial for facilitating the reaction while preventing unwanted side reactions.

Reaction Scheme: 4-Bromosalicylaldehyde + Malonic Acid → 7-bromo-2-oxo-2H-chromene-3-carboxylic acid

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromosalicylaldehyde (1.0 eq) and malonic acid (1.1 eq) in a suitable solvent such as ethanol or pyridine.

  • Catalyst Addition: Add a catalytic amount of a weak organic base, such as piperidine or a few drops of aniline (approx. 0.1 eq).

    • Rationale: The base deprotonates the active methylene group of malonic acid to form a nucleophilic enolate, which then attacks the aldehyde carbonyl. A mild base is chosen to avoid promoting the Cannizzaro reaction or other side reactions with the aldehyde.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, pour the mixture into cold, dilute hydrochloric acid to neutralize the catalyst and precipitate the carboxylic acid product.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove any remaining salts or malonic acid.

  • Recrystallization: Purify the product by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the final product as a crystalline solid.

    • Validation: The purity and identity of the synthesized compound must be confirmed using the analytical methods described in Section 2.0 (IR, NMR, MS) and by melting point determination.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity

The molecule's two primary functional groups, the carboxylic acid and the bromine atom, are key sites for further chemical elaboration.

  • Carboxylic Acid: The -COOH group can readily undergo esterification or amidation to produce a wide range of derivatives with potentially modulated biological activity or physicochemical properties.[8]

  • Aromatic Bromine: The bromine atom can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Applications in Research and Drug Development

7-bromo-2-oxo-2H-chromene-3-carboxylic acid is primarily valued as a versatile scaffold for the synthesis of more complex, biologically active molecules.[4]

Role as a Synthetic Building Block

Its structure is a launchpad for creating libraries of coumarin derivatives for high-throughput screening. Researchers leverage this intermediate to develop novel anticoagulants, anti-inflammatory agents, and antimicrobials.[4]

Anticancer Research

Coumarin derivatives have shown promise as anticancer agents through various mechanisms. One notable area is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are involved in regulating pH in the tumor microenvironment.[2] While this specific bromo-derivative has not been extensively reported as a direct inhibitor, its structural analogs are active, making it a highly relevant precursor for developing selective CA inhibitors.[2]

G cluster_normal Normal Cell Physiology cluster_inhibited Therapeutic Intervention Substrate Substrate Enzyme Enzyme (e.g., Carbonic Anhydrase) Substrate->Enzyme Product Product Enzyme->Product Inhibitor Inhibitor (Coumarin Derivative) Enzyme_I Enzyme Inhibitor->Enzyme_I Blocked No Reaction Enzyme_I->Blocked Inhibition

Caption: Conceptual model of enzyme inhibition by a therapeutic agent.

Antiviral and Antimicrobial Applications

The coumarin nucleus is a common feature in compounds screened for antiviral and antimicrobial activity. For example, related coumarin-amide derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease, highlighting the scaffold's relevance in addressing emerging infectious diseases.[9] Furthermore, the broader class of coumarins has well-documented antimicrobial and antifungal properties.[3]

Conclusion

7-bromo-2-oxo-2H-chromene-3-carboxylic acid is a compound of significant strategic importance for synthetic and medicinal chemists. Its well-defined structure, accessible synthesis, and versatile reactive handles make it an ideal starting material for the exploration of new chemical space. As research continues to uncover the therapeutic potential of the coumarin scaffold, the utility of this key intermediate in the development of next-generation pharmaceuticals and advanced materials is set to expand.

References

  • PubChem. 7-bromo-2-oxo-2h-chromene-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 7-bromo-2H-chromene-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Manvar, D. et al. (2012). Synthesis of coumarin analogs appended with quinoline and thiazole moiety and their apoptogenic role against murine ascitic carcinoma. ResearchGate. [Link]

  • Zhou, Z. et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. [Link]

  • MySkinRecipes. 7-Bromo-2-Oxo-2H-Chromene-3-Carboxylic Acid. [Link]

  • Al-Majedy, Y. K. et al. (2019). Synthesis and Complete Characterization of 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. MDPI. [Link]

  • Angeli, A. et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubChem. 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Singh, O. et al. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Journal of Scientific Research. [Link]

  • Phukan, U. et al. (2021). Interaction of 7-hydroxy-2-imino-2H-chromene-3-carboxylic acid (4-bromo-phenyl)-amide with Main Protease of SARS-CoV-2. ResearchGate. [Link]

  • Kress, J. et al. (2020). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • PubChem. Coumarin-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Al-Majedy, Y. K. et al. (2016). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI. [Link]

Sources

Structural Elucidation and Synthetic Utility of 7-Bromo-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 7-bromo-2H-chromene-3-carboxylic acid represents a privileged scaffold in modern medicinal chemistry, distinct from its oxidized coumarin (2-oxo) analogs. While coumarins are ubiquitous, the 2H-chromene (2H-1-benzopyran) core offers a unique electrostatic and steric profile due to the sp³-hybridized carbon at position 2. This guide provides a rigorous analysis of its IUPAC nomenclature, a validated synthetic protocol via the Baylis-Hillman pathway, and an evaluation of its utility as a pharmacophore in drug discovery, particularly for antimicrobial and anticancer applications.

Nomenclature and Structural Analysis

IUPAC Deconstruction

The precise nomenclature of this compound relies on the prioritization of the heterocyclic ring system over the carboxylic acid functional group for numbering, but the acid determines the suffix.

  • Parent System: Chromene (Benzopyran).[1][2]

  • Principal Functional Group: Carboxylic acid (-COOH), assigned the lowest possible locant on the heterocyclic ring after the heteroatom.

  • Saturation Indicator: "2H" denotes that position 2 is saturated (CH₂), distinguishing it from the fully unsaturated chromenylium cation or the oxidized coumarin (2-oxo).

  • Substituent: Bromine at position 7.[3][4]

Numbering Logic:

  • O1: The oxygen atom is position 1.[3]

  • C2: The saturated carbon adjacent to oxygen.

  • C3: The carbon bearing the carboxylic acid.[5][6]

  • C4: The alkene carbon completing the pyran ring.

  • C5-C8: The fused benzene ring carbons. Position 7 is para to the ring fusion C8a (and meta to the ether oxygen).

Structural Visualization

The following diagram illustrates the atomic numbering and the distinction between the 2H-chromene core and the coumarin scaffold.

G cluster_0 Numbering Scheme node_1 O (Pos 1) node_2 CH2 (Pos 2) Saturated node_1->node_2 Ring Flow node_3 C-COOH (Pos 3) Functional Handle node_2->node_3 Double Bond Start node_7 C-Br (Pos 7) Halogen Handle struct struct struct->node_7 Substitution

Figure 1: Structural decomposition and IUPAC numbering priority for the 2H-chromene scaffold.

Validated Synthetic Protocol

Retrosynthetic Analysis

Direct functionalization of the chromene ring is often non-regioselective. The most robust "Expert" route utilizes the Baylis-Hillman reaction followed by intramolecular cyclization. This approach is atom-economical and allows for the introduction of the bromine atom via the commercially available starting material, 4-bromosalicylaldehyde.

Pathway:

  • Precursor: 4-Bromosalicylaldehyde.

  • Reagent: Ethyl acrylate (or Acrylonitrile).

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane).

  • Transformation: Base-catalyzed condensation

    
     Cyclization 
    
    
    
    Hydrolysis.
Experimental Workflow

Note: All reactions must be performed under a nitrogen atmosphere.

Step 1: Synthesis of Ethyl 7-bromo-2H-chromene-3-carboxylate
  • Reactants: Charge a round-bottom flask with 4-bromosalicylaldehyde (10 mmol), ethyl acrylate (30 mmol), and DABCO (10 mmol).

  • Solvent: Use anhydrous DMSO or DMF (minimal volume to maximize concentration).

  • Conditions: Stir at 80–90°C for 24–48 hours. The reaction proceeds via a Baylis-Hillman intermediate which spontaneously undergoes intramolecular oxa-Michael addition and subsequent dehydration to form the chromene ring.

  • Work-up: Dilute with ice water. Extract with ethyl acetate (3x). Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields the ester intermediate.

Step 2: Hydrolysis to the Free Acid
  • Hydrolysis: Dissolve the ester (5 mmol) in a 1:1 mixture of THF/Water (20 mL).

  • Base: Add LiOH·H₂O (15 mmol). Stir at room temperature for 4 hours (monitor by TLC).

  • Acidification: Cool to 0°C and acidify to pH 2 using 1M HCl.

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water to obtain pure 7-bromo-2H-chromene-3-carboxylic acid .

Reaction Pathway Diagram

Synthesis start 4-Bromosalicylaldehyde (Starting Material) reagents Ethyl Acrylate + DABCO (Baylis-Hillman Condensation) start->reagents intermediate Intermediate: Baylis-Hillman Adduct reagents->intermediate C-C Bond Formation cyclization In situ Cyclization (- H2O) intermediate->cyclization Oxa-Michael ester Ethyl 7-bromo-2H-chromene-3-carboxylate cyclization->ester hydrolysis LiOH / THF / H2O (Hydrolysis) ester->hydrolysis product 7-Bromo-2H-chromene-3-carboxylic acid (Final Product) hydrolysis->product Acidification

Figure 2: Step-wise synthetic pathway via DABCO-catalyzed annulation.

Medicinal Chemistry Utility (SAR)

The 7-bromo-2H-chromene-3-carboxylic acid scaffold serves as a critical intermediate for generating diversity in drug discovery libraries.

Pharmacophore Features[8][9]
  • Carboxylic Acid (C3): Acts as a hydrogen bond donor/acceptor. It is essential for binding to polar pockets in enzymes (e.g., Bcl-2 family proteins) or can be converted to amides/hydrazides to improve lipophilicity.

  • Bromine (C7): A "molecular hook." The bromine atom allows for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into the solvent-accessible surface of a target protein.

  • 2H-Pyran Ring: Unlike the planar coumarin, the sp³ C2 creates a slight pucker, offering different shape complementarity.

Biological Applications
Therapeutic AreaMechanism of ActionRole of Scaffold
Antimicrobial Bacterial DNA Gyrase inhibitionThe acid moiety mimics the phosphate backbone; the chromene core intercalates DNA.
Anticancer Bcl-2 / Mcl-1 InhibitionMimics the BH3 domain of pro-apoptotic proteins. The 7-Br position is often substituted with aryl groups to target the hydrophobic groove.
Anti-inflammatory COX-2 InhibitionChromene derivatives serve as bioisosteres for NSAIDs.

Analytical Profile & Validation

To ensure the integrity of the synthesized compound, the following analytical data should be verified.

  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: Expected range 215–220°C (derivative dependent).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.5 (s, 1H, -COOH )
      
    • 
       7.4–7.5 (s, 1H, H-4, alkene proton)
      
    • 
       4.9 (s, 2H, H-2, methylene protons)
      
    • 
       7.0–7.3 (m, 3H, Aromatic protons H-5, H-6, H-8)
      
  • Key Distinction: The presence of the singlet at

    
     ~4.9 ppm (2H) confirms the 2H-chromene structure and absence of the carbonyl signal of coumarin (which would lack these protons).
    

References

  • IUPAC Nomenclature of Organic Chemistry.Blue Book Rules for Heterocyclic Systems. International Union of Pure and Applied Chemistry.
  • Olomola, T. O., et al. (2013). "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives." De La Salle University Research.

  • Zhou, Z., et al. (2018). "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade."[7] Organic Letters, 20(13), 3892-3896.

  • PubChem Compound Summary. "7-bromo-2H-chromene-3-carboxylic acid (CID 67546990)." National Center for Biotechnology Information.

  • Sairam, M., et al. (2015). "Condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate: A facile approach for the synthesis of substituted 2H-chromene-3-carboxylates." Tetrahedron Letters, 56(11), 1338–1343.

Sources

Introduction: The Significance of Brominated Chromenes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physical Properties of Brominated Chromene-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Chromene scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a bromine atom and a carboxylic acid moiety at specific positions of the chromene ring system—creating brominated chromene-3-carboxylic acids—can profoundly influence the molecule's physicochemical properties. These modifications are not arbitrary; they are deliberate choices made by medicinal chemists to enhance potency, modulate solubility, improve metabolic stability, and ultimately, design more effective therapeutic agents. This guide provides a detailed exploration of the key physical properties of these compounds, offering insights into their synthesis, characterization, and relevance in the drug discovery pipeline.

Molecular Structure and Solid-State Properties

The fundamental structure of a brominated chromene-3-carboxylic acid features a bicyclic system comprising a benzene ring fused to a pyran ring, with a bromine atom and a carboxylic acid group as substituents. The position of the bromine atom on the benzene ring (e.g., at C-6 or C-8) and the oxidation state of the pyran ring (e.g., 2H-chromene or 2-oxo-2H-chromene, also known as coumarin) give rise to various isomers with distinct properties.

Melting Point: An Indicator of Purity and Molecular Interactions

The melting point is a critical physical property that provides a preliminary indication of a compound's purity and the strength of its crystal lattice energy. For brominated chromene-3-carboxylic acids, the melting point is influenced by factors such as the position of the bromine atom, intermolecular hydrogen bonding from the carboxylic acid group, and π-π stacking interactions between the aromatic rings.[2]

Below is a comparative table of melting points for several 2-oxo-2H-chromene-3-carboxylic acid derivatives.

CompoundMolecular FormulaMelting Point (°C)
6-Bromo-2-oxo-2H-chromene-3-carboxylic acidC₁₀H₅BrO₄194-198[3][4], 200[5], 243-245[6]
2-Oxo-2H-chromene-3-carboxylic acidC₁₀H₆O₄191-192[5]
6-Nitro-2-oxo-2H-chromene-3-carboxylic acidC₁₀H₅NO₆233-234[5]
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acidC₁₀H₆O₅264-265[5]
7,8-Dihydroxy-2-oxo-2H-chromene-3-carboxylic acidC₁₀H₆O₆270-271[5]

Note: The variation in the reported melting point for 6-bromo-2-oxo-2H-chromene-3-carboxylic acid may be due to different experimental conditions or the presence of different crystalline forms (polymorphs).

X-ray Crystallography: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. While specific crystal structure data for brominated chromene-3-carboxylic acids is not abundant in the provided literature, studies on related structures, such as 4-oxo-4H-chromene-3-carboxylic acid, reveal key structural features.[7] These analyses confirm the planarity of the chromene ring system and detail the bond lengths and angles, which are crucial for understanding intermolecular interactions and for computational studies like molecular docking.[7][8] The carboxylic acid group often participates in hydrogen bonding, forming dimers or extended networks that stabilize the crystal lattice.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of a drug candidate is a paramount physical property, as it directly impacts its absorption and bioavailability. Chromene derivatives, owing to their aromatic nature, are generally hydrophobic and exhibit greater solubility in non-polar organic solvents.[2] The presence of the polar carboxylic acid group, however, can enhance solubility in polar organic solvents.

Solubility in Common Solvents

The solubility of brominated chromene-3-carboxylic acids is a balance between the hydrophobicity of the brominated chromene core and the hydrophilicity of the carboxylic acid group.

CompoundWaterPolar Organic Solvents (DMSO, Methanol, Acetone)Non-Polar Solvents (Hexane, Toluene)
6-Bromo-2-oxo-2H-chromene-3-carboxylic acidInsolubleSoluble[4]Sparingly soluble
General 2H-Chromene DerivativesLimited[2]Generally SolubleMore Soluble[2]

Expert Insight: The poor aqueous solubility of these compounds often necessitates the use of co-solvents or formulation strategies in early-stage biological testing. For drug development, understanding the solubility in solvents like Dimethyl Sulfoxide (DMSO) is crucial, as it is a common vehicle for in vitro assays.[4]

The following diagram illustrates the relationship between the structural components of brominated chromene-3-carboxylic acids and their resulting solubility characteristics.

G cluster_structure Molecular Structure cluster_properties Solubility Profile Structure Brominated Chromene-3-Carboxylic Acid AromaticCore Brominated Chromene Core Structure->AromaticCore CarboxylicAcid Carboxylic Acid Group (-COOH) Structure->CarboxylicAcid Hydrophobicity Hydrophobicity (Low Aqueous Solubility) AromaticCore->Hydrophobicity contributes to Hydrophilicity Hydrophilicity (Polar Solvent Solubility) CarboxylicAcid->Hydrophilicity contributes to

Caption: Structure-Solubility Relationship.

Spectroscopic Characterization: Confirming Molecular Identity

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and confirmation of purity for synthesized brominated chromene-3-carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For a compound like 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, the IR spectrum will exhibit characteristic absorption bands:

  • ~1736 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the carboxylic acid.[6]

  • ~1614 cm⁻¹: Another strong, sharp peak for the C=O stretch of the lactone (coumarin) ring.[6]

  • Broad band ~2500-3300 cm⁻¹: Characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, the following signals are expected in the ¹H NMR spectrum (in DMSO-d₆):

  • ~11.0 ppm: A singlet corresponding to the acidic proton of the carboxylic acid.[6]

  • ~8.45 ppm: A singlet for the proton at the C-4 position of the lactone ring.[6]

  • ~7.39-8.19 ppm: A complex multiplet for the three aromatic protons on the benzene ring.[6]

The ¹³C NMR spectrum will show distinct signals for each carbon atom, including the carbonyl carbons of the carboxylic acid and the lactone, as well as the carbons of the aromatic system.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (C₁₀H₅BrO₄), the expected monoisotopic mass is approximately 267.93 g/mol .[3][6] The presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by 2 Da (M+ and M+2).

Experimental Protocols: Synthesis and Characterization

The synthesis of brominated chromene-3-carboxylic acids often involves multi-step procedures. Below is a representative workflow for the synthesis and characterization of these compounds, illustrating the logical flow from starting materials to a fully characterized final product.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Structural Characterization Start Substituted Salicylaldehyde + Malonic Acid Reaction Knoevenagel Condensation Start->Reaction Product Brominated Chromene-3-Carboxylic Acid Reaction->Product Purify Recrystallization Product->Purify TLC TLC Analysis Purify->TLC MP Melting Point TLC->MP IR IR Spectroscopy TLC->IR NMR NMR (1H, 13C) TLC->NMR MS Mass Spectrometry TLC->MS

Caption: General Experimental Workflow.

Step-by-Step Synthesis of 2-oxo-2H-chromene-3-carboxylic acids

This protocol is a generalized procedure based on the Knoevenagel condensation, a common method for synthesizing coumarin-3-carboxylic acids.[9]

Objective: To synthesize a 2-oxo-2H-chromene-3-carboxylic acid derivative.

Materials:

  • Substituted salicylaldehyde (e.g., 5-bromosalicylaldehyde) (1 mmol)

  • Malonic acid (1 mmol)

  • Solvent (e.g., water or ethanol)[9]

  • Base catalyst (e.g., piperidine or potassium 1,2,3,6-tetrahydrophthalimide)[9][10]

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted salicylaldehyde (1 mmol) and malonic acid (1 mmol) in the chosen solvent (e.g., 5 mL of water).[9]

  • Addition of Catalyst: Add a catalytic amount of the base to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from 1 to 6 hours.[9]

  • Isolation: Upon completion of the reaction (as indicated by TLC), the solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold water to remove any unreacted starting materials and catalyst.[9] The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol, to yield the pure 2-oxo-2H-chromene-3-carboxylic acid.[9]

  • Characterization: The final product's identity and purity should be confirmed using the spectroscopic methods described in Section 3 (IR, NMR, MS) and by measuring its melting point.

Conclusion: A Physicochemical Foundation for Drug Design

The physical properties of brominated chromene-3-carboxylic acids—including their melting point, solubility, and spectroscopic signatures—are not merely academic data points. They are critical parameters that guide the entire drug discovery and development process. A high melting point may suggest a stable crystalline form but could also correlate with poor solubility. The solubility profile directly influences formulation strategies and in vivo behavior. Spectroscopic data provides the unequivocal structural proof required for intellectual property claims and regulatory submissions. By understanding and judiciously modulating these fundamental physical properties, researchers can more effectively design and optimize novel chromene-based therapeutics with enhanced efficacy and developability.

References

  • American Chemical Society. (n.d.). Solubilities of Some 2H-Chromene Derivatives in Supercritical Carbon Dioxide.
  • Solubility of Things. (n.d.). Chromene | Solubility of Things.
  • Chemical Synthesis Database. (2025). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
  • Al-Warhi, T., et al. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. PMC.
  • Held, J., et al. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCrData.
  • ChemBK. (2024). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
  • Chemcasts. (n.d.). 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (CAS 2199-87-3) Properties.
  • PubChem. (n.d.). Chromone-3-carboxylic acid.
  • ResearchGate. (2026). A novel procedure for the synthesis of a new class of chromenes derivatives in aqueous media:Investigation of antioxidant activity.
  • BLDpharm. (n.d.). 94032-63-0|8-Bromo-2-oxo-2H-chromene-3-carboxylic acid.
  • Abdel-Fattah, B. A., et al. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. PMC.
  • Journal of Applicable Chemistry. (n.d.). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid....
  • ResearchGate. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and.
  • ATB. (n.d.). 2-Oxo-2H-furo[2,3-h]chromene-3-carboxylicacid.
  • PubChemLite. (n.d.). 8-bromo-2h-chromene-3-carboxylic acid (C10H7BrO3).
  • PubChem. (n.d.). 8-bromo-2H-chromene-3-carboxylic acid.
  • ChemicalBook. (n.d.). 177496-79-6(6-BROMO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER) Product Description.
  • ChemSynthesis. (2025). 4-methyl-2-oxo-2H-chromene-3-carboxylic acid.
  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade.
  • ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids.
  • BLDpharm. (n.d.). 2199-87-3|6-Bromo-2-oxo-2H-chromene-3-carboxylic acid.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents.
  • BLDpharm. (n.d.). 531-81-7|2-Oxo-2H-chromene-3-carboxylic acid.

Sources

commercial suppliers of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 7-Bromo-2-oxo-2H-chromene-3-carboxylic Acid for Advanced Research

Abstract

This guide provides an in-depth technical overview of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid, a key heterocyclic building block for professionals in pharmaceutical research and materials science. We will explore its synthesis, commercial availability, critical applications, and essential safety protocols. This document is intended to serve as a comprehensive resource for researchers aiming to leverage this compound in novel chemical design and development projects.

Introduction and Chemical Profile

7-Bromo-2-oxo-2H-chromene-3-carboxylic acid, a member of the coumarin family, is a versatile chemical intermediate. Coumarins, characterized by their benzopyrone structure, are prevalent in nature and form the scaffold for a vast array of synthetic compounds with significant biological and photophysical properties.[1] The introduction of a bromine atom at the 7-position and a carboxylic acid at the 3-position creates a molecule with multiple reactive sites, making it an invaluable precursor for complex molecular architectures.

Its utility is particularly noted in the development of therapeutic agents and functional dyes. The bromine atom can be functionalized via cross-coupling reactions, while the carboxylic acid group is readily converted into esters, amides, and other derivatives, enabling the systematic exploration of chemical space in drug discovery campaigns.

Chemical Properties:

  • Molecular Formula: C₁₀H₅BrO₄

  • Molecular Weight: 269.05 g/mol

  • CAS Number: 1438410-03-7[2]

  • Appearance: Typically a yellow to light-brown solid

Synthesis of 7-Bromo-2-oxo-2H-chromene-3-carboxylic Acid

The most reliable and common method for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation.[3] This reaction provides an efficient pathway to the core structure with high purity. The causality behind this choice rests on the reaction's high efficiency and the commercial availability of the starting materials.

The synthesis involves the condensation of a substituted salicylaldehyde (in this case, 4-bromosalicylaldehyde) with an active methylene compound, typically Meldrum's acid or a malonic ester, followed by hydrolysis. The use of a mild base catalyst, such as piperidine or L-proline, is crucial for facilitating the initial condensation step.[4]

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in a typical Knoevenagel condensation approach to synthesize the target molecule.

G A Starting Materials: 4-Bromosalicylaldehyde Meldrum's Acid C Knoevenagel Condensation (Reflux) A->C B Catalyst & Solvent: L-Proline or Piperidine Ethanol B->C D Intermediate Formation (Benzylidene Meldrum's Acid) C->D Reaction E Thermal Cyclization & Ring Opening D->E Intramolecular Lactonization F Precipitation & Filtration E->F Work-up G Final Product: 7-Bromo-2-oxo-2H-chromene -3-carboxylic acid F->G Isolation

Caption: Knoevenagel condensation workflow for synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of coumarin-3-carboxylic acids.[5] It is a self-validating system; successful synthesis will result in a precipitate with the expected physical properties, which can be confirmed by standard analytical techniques (NMR, MS).

Materials:

  • 4-Bromosalicylaldehyde (1.0 eq)

  • Meldrum's acid (1.1 eq)

  • L-Proline (0.1 eq)[4]

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 4-bromosalicylaldehyde, Meldrum's acid, and L-proline.

  • Solvent Addition: Add ethanol to the flask in a quantity sufficient to dissolve the reactants upon heating (e.g., 20-30 mL per gram of aldehyde).

  • Condensation: Stir the mixture and heat to reflux. The choice of reflux is to provide sufficient thermal energy to overcome the activation barrier for both the condensation and the subsequent cyclization.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, evidenced by the consumption of the starting aldehyde.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid product will typically precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials or catalyst.

  • Drying: Dry the purified solid in a vacuum oven to afford the final product, 7-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Commercial Suppliers

For research and development at scale, direct synthesis may not be feasible. Several chemical suppliers offer 7-bromo-2-oxo-2H-chromene-3-carboxylic acid. Sourcing from a reliable vendor ensures high purity and batch-to-batch consistency, which is critical for reproducible experimental results.

SupplierProduct/CAS NumberPurityNotesURL
BLDpharm 1438410-03-7≥95%Offers various quantities for research purposes.[2]Link
Key Organics MFCD00052754 (related nitro analog)N/AWhile not the exact compound, they are a known supplier of substituted coumarin building blocks, indicating custom synthesis potential.[6][7]Link
Aaron Chemistry N/AN/ASupplies a wide range of bromo-substituted heterocyclic building blocks.[8]Link
Fluorochem F223011 (related hydroxy analog)95%A supplier of related coumarin derivatives, useful for comparative studies.[9]Link

Note: Availability and product specifications are subject to change. Please verify with the supplier directly.

Applications in Research and Drug Development

The unique structure of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid makes it a valuable scaffold in several high-impact research areas.

  • Neuroscience and CNS Disorders: The coumarin scaffold is a privileged structure in medicinal chemistry. Substituted coumarins have been extensively investigated as inhibitors of enzymes relevant to neurodegenerative diseases, such as monoamine oxidase-B (MAO-B) and cholinesterases.[10][11][12] This compound serves as a starting point for developing novel modulators for conditions like Alzheimer's and Parkinson's disease.[13]

  • Fluorescent Probe Development: The coumarin core is inherently fluorescent. Derivatives, such as 7-(diethylamino)coumarin-3-carboxylic acid, are widely used as fluorescent labels and probes.[14][15] The 7-bromo derivative can be functionalized to create novel sensors for biological imaging or high-throughput screening assays.

  • Antimicrobial and Anticancer Research: Coumarin derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and anticancer properties.[14][16] The carboxylic acid moiety at the C3 position is often crucial for these activities, making this compound a key intermediate for synthesizing new therapeutic candidates.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar coumarin carboxylic acids and bromo-aromatic compounds suggest the following precautions.

  • Hazard Classification: Expected to be an irritant to the skin and eyes. May cause respiratory irritation.[17]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

7-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via Knoevenagel condensation is well-established, and it is commercially available from specialized suppliers for laboratory and development-scale work. Its utility as a scaffold for novel therapeutics, particularly in neuroscience, and as a precursor for functional materials ensures its continued relevance to the scientific community.

References

  • Petzer, A., et al. (2017). Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 125, 853-864. [Link]

  • ResearchGate. (2025). Synthesis of 3-Carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-Inflammatory Activity Evaluation by in vivo Model. [Link]

  • Chai, W., et al. (2024). 7-(Diethylamino) coumarin-3-carboxylic acid as a novel antibrowning agent: Activity and mechanism. International Journal of Biological Macromolecules, 268, 131786. [Link]

  • Sápi, J., et al. (2015). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Chemistry, 5(2), 43-47. [Link]

  • MDPI. (2017). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules, 22(10), 1644. [Link]

  • PubChem. 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. [Link]

  • Szymańska, E., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Petzer, A., et al. (2017). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules, 22(10), 1644. [Link]

  • Irvine, M. W., et al. (2014). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology, 85, 46-60. [Link]

  • Diva, N., et al. (2025). Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review. Nano Micro Biosystems, 4(4), 21-30. [Link]

  • Istru, A., et al. (2022). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69-73. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 27(18), 5853. [Link]

  • Carrasco-Carballo, A., et al. (2022). In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. Frontiers in Chemistry, 10, 881682. [Link]

  • PubChem. Chromone-3-carboxylic acid. [Link]

  • Thorat, B.R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 52(1), 17. [Link]

  • Anba Pharma Company. Carboxylic acids. [Link]

  • American Elements. Carboxylic Acids. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Saponification of 7-bromo-2H-chromene-3-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the hydrolysis of 7-bromo-2H-chromene-3-carboxylic acid esters to their corresponding carboxylic acids. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The described method utilizes standard laboratory reagents and techniques, ensuring high yield and purity of the final product. We will delve into the mechanistic underpinnings of the saponification reaction, provide a step-by-step experimental procedure, and discuss critical parameters and potential challenges, including the stability of the aromatic bromine substituent under basic conditions.

Introduction

7-Bromo-2H-chromene-3-carboxylic acid and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these compounds often involves the preparation of an ester intermediate, which then requires efficient hydrolysis to yield the final carboxylic acid. Saponification, the base-promoted hydrolysis of an ester, is a fundamental and widely used transformation in organic synthesis.[1][2] This process is typically irreversible, as the carboxylic acid product is deprotonated by the basic medium to form a carboxylate salt, driving the reaction to completion.[1]

This protocol has been developed for researchers in drug discovery and chemical development, providing a reliable method for the saponification of various alkyl esters of 7-bromo-2H-chromene-3-carboxylic acid.

Mechanistic Insight: The Chemistry of Saponification

The saponification of an ester is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds through a well-established addition-elimination mechanism.

Diagram of the Saponification Mechanism:

Saponification_Mechanism Ester 7-Bromo-2H-chromene-3-carboxylic acid ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide ion (OH⁻) Hydroxide->Tetrahedral_Intermediate Carboxylic_Acid 7-Bromo-2H-chromene-3-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid Elimination Alkoxide Alkoxide ion (RO⁻) Tetrahedral_Intermediate->Alkoxide Carboxylate_Salt Carboxylate Salt Carboxylic_Acid->Carboxylate_Salt Deprotonation Alcohol Alcohol (ROH) Alkoxide->Alcohol Final_Acid Final Carboxylic Acid (after acidification) Carboxylate_Salt->Final_Acid Acid Workup (H₃O⁺)

Caption: Saponification mechanism of a 7-bromo-2H-chromene-3-carboxylic acid ester.

The key steps are:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the elimination of the alkoxide (RO⁻) leaving group.

  • Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide ion (or excess hydroxide) to form a stable carboxylate salt. This acid-base reaction is the driving force that makes saponification essentially irreversible.[1]

  • Protonation (Workup): An acidic workup is required in a separate step to protonate the carboxylate salt and isolate the final carboxylic acid.

Experimental Protocol

This protocol is optimized for the hydrolysis of ethyl 7-bromo-2H-chromene-3-carboxylate. However, it can be adapted for other simple alkyl esters (e.g., methyl, propyl) with minor adjustments to the reaction time.

Materials and Reagents
  • Ethyl 7-bromo-2H-chromene-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Step-by-Step Procedure

Diagram of the Experimental Workflow:

Hydrolysis_Workflow A 1. Dissolve Ester in Alcohol B 2. Add Aqueous Base Solution A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction by TLC C->D E 5. Cool and Remove Alcohol D->E F 6. Acidify with 2M HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, and Concentrate G->H I 9. Purify (if necessary) H->I

Caption: Workflow for the hydrolysis of 7-bromo-2H-chromene-3-carboxylic acid esters.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ethyl 7-bromo-2H-chromene-3-carboxylate (1.0 equivalent) in a suitable alcohol (methanol or ethanol, approximately 10-15 mL per gram of ester).

  • Addition of Base: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide or potassium hydroxide. Add the basic solution (2.0-3.0 equivalents) to the stirred solution of the ester at room temperature.

  • Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 60-80 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1). The product, being a carboxylic acid, will have a lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours.

  • Workup - Removal of Alcohol: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the alcohol solvent using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add 2M hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2. The carboxylic acid product will precipitate out of the solution as a solid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 7-bromo-2H-chromene-3-carboxylic acid. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Key Parameters and Optimization

The following table summarizes the key reaction parameters and provides guidance for optimization.

ParameterRecommended ConditionRationale and Optimization Notes
Base NaOH or KOHBoth are effective. KOH is slightly more soluble in alcohols. Use 2-3 equivalents to ensure complete reaction and drive the equilibrium.
Solvent Methanol or EthanolThese solvents are used to dissolve both the ester and the inorganic base. A co-solvent system with water is often employed.
Temperature Reflux (60-80 °C)Heating accelerates the rate of hydrolysis. For more labile esters, the reaction may proceed at room temperature over a longer period.
Reaction Time 2-4 hoursMonitor by TLC to determine the point of completion. Prolonged heating is generally not necessary and may increase the risk of side reactions.
Acid for Workup 2M HClA strong mineral acid is required to protonate the carboxylate salt. The amount should be sufficient to bring the pH to ~2.

Potential Challenges and Troubleshooting

Stability of the Bromine Substituent: A primary concern during the hydrolysis of bromo-aromatic compounds is the potential for nucleophilic aromatic substitution (SNAr) of the bromine atom by the hydroxide ion. However, for an SNAr reaction to occur readily, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[3] In the case of 7-bromo-2H-chromene-3-carboxylic acid, the chromene ring system itself is not strongly electron-withdrawing at the 7-position. Therefore, under the recommended relatively mild saponification conditions (reflux in aqueous alcohol), the C-Br bond is expected to be stable, and SNAr is unlikely to be a significant side reaction.

Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, you can:

  • Add an additional equivalent of the base.

  • Increase the reaction temperature slightly.

  • Extend the reaction time.

Product Purification: The crude product is often of high purity. If further purification is required, recrystallization is the preferred method.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the hydrolysis of 7-bromo-2H-chromene-3-carboxylic acid esters. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired carboxylic acid, a crucial intermediate for the synthesis of novel therapeutic agents.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid? Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Testbook. (n.d.). Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • YouTube. (2025, January 11). Saponification Reaction of Esters. Retrieved from [Link]

  • YouTube. (2022, October 10). 374 BCH3023 Saponification of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... Retrieved from [Link]

  • International Science Community Association. (n.d.). Kinetics and Mechanism of the Ring Opening of 3-carboethoxycoumarin by Sodium Hydroxide and Hydrazine. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Indian Academy of Sciences. (2024). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Retrieved from [Link]

Sources

using 7-bromo-2H-chromene-3-carboxylic acid as a fluorescent probe precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fluorescent Probe Synthesis Using 7-Bromo-2H-chromene-3-carboxylic Acid

Part 1: Executive Summary & Scientific Rationale

The "Lynchpin" Scaffold in Fluorophore Design 7-bromo-2H-chromene-3-carboxylic acid (specifically the 2-oxo derivative, widely known as 7-bromo-coumarin-3-carboxylic acid ) is not merely a fluorescent dye; it is a divergent intermediate . In its native state, the compound exhibits weak fluorescence due to the heavy-atom effect of the bromine substituent, which facilitates intersystem crossing (ISC) and quenches emission.

However, its value lies in its dual-functional nature:

  • The C7-Bromine Handle (Electrophile): A site for Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira). Replacing the bromine with electron-donating groups (amines, alkoxys) establishes an Intramolecular Charge Transfer (ICT) system, dramatically increasing Quantum Yield (

    
    ) and tuning emission from blue to green/red.
    
  • The C3-Carboxylic Acid Handle (Nucleophile/Ligation): A stable site for activation (NHS esters, TFP esters) to bioconjugate the probe to antibodies, peptides, or ligands without disrupting the fluorophore's electronic core.

Nomenclature Note: While often referred to in catalog shorthand as "7-bromo-2H-chromene-3-carboxylic acid," the functional fluorophore precursor is the 2-oxo variant (Coumarin scaffold). This guide focuses on the 2-oxo derivative as the industry standard for probe development.

Part 2: Mechanism of Action & Design Logic

The "Turn-On" Mechanism (ICT)

The transformation of 7-Br-CCA into a high-performance probe relies on creating a "Push-Pull" electronic system.

  • Precursor (7-Br): The bromine is weakly electron-withdrawing but heavy. Fluorescence is quenched (

    
    ).
    
  • Product (7-NR

    
    ):  Substitution with a diethylamine or julolidine moiety creates a strong electron donor at C7. The carbonyl at C2/C3 acts as the acceptor. Upon excitation, electron density shifts from C7 to C3, resulting in strong fluorescence (
    
    
    
    ).
Visualizing the Synthesis Workflow

ProbeSynthesis cluster_mechanism Electronic Modulation Precursor 7-Bromo-2H-chromene- 3-carboxylic acid (Non-Fluorescent Scaffold) Coupling Pd-Catalyzed Coupling (Buchwald/Suzuki) Target: C7 Position Precursor->Coupling + Amine/Aryl Boronic Acid ICT_Fluor 7-Substituted Coumarin (High Quantum Yield) 'Push-Pull' System Coupling->ICT_Fluor Br displacement Activation Carboxyl Activation (NHS/TFP Ester) ICT_Fluor->Activation + EDC/NHS Conjugation Bioconjugation (Antibody/Peptide Labeling) Activation->Conjugation + Primary Amine (Biomolecule)

Figure 1: Divergent synthesis workflow converting the quenched 7-bromo scaffold into a bioconjugated fluorescent probe.

Part 3: Experimental Protocols

Protocol A: Functionalization via Buchwald-Hartwig Amination

Objective: To replace the C7-Bromine with a diethylamino group, creating a blue-green fluorescent emitter (Analog of Coumarin-3-carboxylic acid).

Reagents:

  • Substrate: 7-bromo-2H-chromene-3-carboxylic acid (1.0 eq)

  • Amine: Diethylamine (1.2 eq)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: BINAP or Xantphos (10 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube and purge with Argon for 15 minutes. Oxygen is a poison to the Pd catalyst and will drastically reduce yield.

  • Loading: Add 7-Br-CCA (269 mg, 1 mmol), Pd(OAc)

    
     (11 mg), Ligand (approx. 30-60 mg depending on MW), and Cs
    
    
    
    CO
    
    
    (650 mg) to the tube.
  • Solvent Addition: Add anhydrous Toluene (5 mL) and Diethylamine (124 µL).

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours .

    • Checkpoint: Monitor via TLC (5% MeOH in DCM). The starting material (Rf ~0.4) should disappear, replaced by a highly fluorescent blue/cyan spot (Rf ~0.35).

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid). Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and purify via flash column chromatography (DCM:MeOH gradient).

Critical Insight: The carboxylic acid proton can interfere with the base in the coupling reaction. If yields are low, protect the acid as a methyl ester prior to coupling, then hydrolyze with LiOH post-coupling.

Protocol B: Bioconjugation (NHS Ester Activation)

Objective: To prepare the "Ready-to-Label" active ester form.

Reagents:

  • Fluorophore: 7-(Diethylamino)-coumarin-3-carboxylic acid (from Protocol A)

  • Activators: TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) or EDC/NHS.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Dry DMF.

Methodology:

  • Dissolve the fluorophore (1 eq) in dry DMF.

  • Add DIPEA (2 eq) followed by TSTU (1.2 eq). Note: TSTU is preferred over EDC/NHS for one-pot efficiency in DMF.

  • Stir at Room Temperature for 1 hour.

  • Precipitation: Pour the reaction mixture into ice-cold diethyl ether. The NHS-ester product usually precipitates as a yellow/orange solid.

  • Storage: Centrifuge, wash with ether, and dry under vacuum. Store at -20°C under Argon. This NHS ester is now ready to label lysine residues on proteins.

Part 4: Data Analysis & Validation

Comparative Photophysical Properties The following table illustrates the dramatic shift in properties upon functionalizing the 7-bromo scaffold.

CompoundSubstituent (C7)Abs Max (

)
Em Max (

)
Stokes ShiftQuantum Yield (

)
Application
7-Br-CCA -Br~300 nm~380 nm (Weak)80 nm< 0.05Precursor
7-OH-CCA -OH380 nm450 nm (Blue)70 nm0.82pH Sensor (pKa ~7.8)
7-NEt

-CCA
-N(Et)

415 nm475 nm (Cyan)60 nm0.91Protein Labeling
7-Julolidine Rigid Amine440 nm510 nm (Green)70 nm0.65Molecular Rotor

Table 1: Photophysical data comparison. Note the "Turn-On" effect of replacing Bromine with Nitrogen or Oxygen donors.

Troubleshooting Guide (Self-Validating Systems)

  • Issue: No fluorescence after coupling.

    • Diagnosis: Incomplete coupling or oxidation of the amine.

    • Validation: Check Mass Spec (LC-MS). If the Bromine isotope pattern (1:1 ratio at M and M+2) is still present, the reaction failed.

  • Issue: Low conjugation efficiency to protein.

    • Diagnosis: Hydrolysis of NHS ester.

    • Validation: Run a small-scale reaction with benzylamine. Analyze by TLC. If the amide forms rapidly, the NHS ester is active. If only free acid is seen, the ester hydrolyzed.

Part 5: References

  • Synthesis of Coumarin-3-carboxylic Acids: Organic Chemistry Portal. "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade." [Link]

  • Coumarin Derivatives in Drug Discovery: ResearchGate. "The Role of Chromenes in Drug Discovery and Development." [Link]

  • PubChem Compound Summary: National Library of Medicine. "7-Bromo-2-oxo-2H-chromene-3-carboxylic acid." [Link]

reaction conditions for Rh(III)-catalyzed synthesis of 2H-chromene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2H-Chromene Derivatives via Rh(III)-Catalyzed C-H Activation

Executive Summary

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for photochromic materials and potent anticancer agents. Traditional syntheses (e.g., propargyl ether rearrangement) often suffer from harsh conditions or poor regioselectivity (5-exo-dig vs. 6-endo-dig).

This guide details a Redox-Neutral Rh(III)-Catalyzed C-H Activation protocol. Unlike oxidative routes that require external oxidants (Cu(II)/Ag(I)), this method utilizes internal oxidizing directing groups (DGs) or strained ring systems to drive the catalytic cycle. This approach ensures high atom economy, mild reaction conditions (60–80°C), and exclusive regioselectivity for the 6-membered chromene ring over the thermodynamically competitive benzofuran.

Critical Mechanistic Insights

To achieve reproducible results, researchers must understand the "Switch" mechanism that dictates 2H-chromene formation.

  • The Regioselectivity Challenge: In Rh(III) catalysis, the insertion of an alkyne/allene into a rhodacycle can lead to a 5-membered ring (Benzofuran) or a 6-membered ring (Chromene).

  • The Solution: Using Methyleneoxetanones as a 3-carbon synthon or Allenes coupled with specific directing groups allows for a [3+3] or [4+2] annulation that geometrically favors the 6-membered ring.

  • The "Internal Oxidant" Advantage: Substrates like

    
    -phenoxyacetamides  contain a weak N–O bond. The cleavage of this bond acts as an internal oxidant, regenerating the active Rh(III) species without external metallic oxidants, preventing the formation of homocoupling byproducts.
    
Visualizing the Catalytic Cycle

The following diagram illustrates the redox-neutral pathway using


-phenoxyacetamide and methyleneoxetanone, a state-of-the-art method for accessing 2H-chromene-3-carboxylic acids.

RhodiumCatalysis Cat Cp*Rh(III) Active Species Coord Intermediate I: N-Directed Coordination Cat->Coord + Substrate Substrate Substrate: N-Phenoxyacetamide Substrate->Coord CH_Act Intermediate II: Ortho-C-H Activation (Five-Membered Rhodacycle) Coord->CH_Act - AcOH (via CsOAc) Insert Intermediate III: Alkene Insertion (Methyleneoxetanone) CH_Act->Insert + Coupling Partner BetaElim Intermediate IV: Beta-Carbon Elimination (Ring Opening) Insert->BetaElim Strain Release NO_Cleave Intermediate V: N-O Bond Cleavage (Internal Oxidation) BetaElim->NO_Cleave Redox Neutral Step Prod Product: 2H-Chromene Derivative NO_Cleave->Prod Protonation/Release Prod->Cat Regeneration

Figure 1: Catalytic cycle for the Rh(III)-catalyzed [3+3] annulation. The key step is the


-carbon elimination driven by ring strain, followed by N-O bond cleavage.

Experimental Protocol: Redox-Neutral [3+3] Annulation

This protocol is based on the work of Yi, Li, et al. (2018) , representing the highest standard of atom economy in chromene synthesis.

Materials & Reagents
  • Catalyst:

    
     (Pentamethylcyclopentadienylrhodium(III) dichloride dimer).
    
  • Substrate:

    
    -Phenoxyacetamide derivative (1.0 equiv).
    
  • Coupling Partner: Methyleneoxetanone (1.2 equiv) (Acts as the C3 synthon).

  • Base/Additive: CsOAc (Cesium Acetate) - Crucial for C-H activation via CMD (Concerted Metalation-Deprotonation).

  • Solvent: MeCN (Acetonitrile) - Anhydrous.

Step-by-Step Procedure
  • Reaction Setup (Glovebox or Schlenk Line):

    • To a dry 15 mL Schlenk tube equipped with a magnetic stir bar, add:

      • 
        -Phenoxyacetamide (0.20 mmol, 1.0 equiv).
        
      • Methyleneoxetanone (0.24 mmol, 1.2 equiv).

      • 
         (2.5 mol %).
        
      • CsOAc (2.0 equiv, dried under vacuum).

    • Evacuate and backfill with Argon (3 times).

  • Solvent Addition:

    • Inject anhydrous MeCN (2.0 mL) via syringe.

    • Note: Concentration is critical (0.1 M). Too dilute may slow the insertion step.

  • Incubation:

    • Seal the tube and stir at 60 °C for 12 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The disappearance of the acetamide is the primary indicator.

  • Workup:

    • Cool to room temperature.

    • Dilute with DCM (10 mL) and filter through a short pad of Celite to remove Rh residues.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Hexane/EtOAc gradient (typically 5:1 to 2:1). 2H-chromene-3-carboxylic acids are polar; ensure the column is flushed well.

Optimization & Troubleshooting Data

The following data summarizes the impact of reaction parameters. Use this to troubleshoot low yields.

ParameterVariationOutcomeExplanation
Solvent MeCN Optimal Coordinates weakly, stabilizing cationic Rh species.
DCELow Yield (<20%)Non-polar; poor solubility of CsOAc hinders CMD step.
MeOHTraceProtic solvent interferes with the H-bonding network required for direction.
Base CsOAc Optimal Cesium effect: improved solubility and basicity for deprotonation.
NaOAcModerate (50%)Less soluble than CsOAc in MeCN.
K2CO3No ReactionCarbonate bases are often too insoluble or too harsh for this system.
Catalyst [CpRhCl2]2 Optimal The Cp ligand provides necessary steric bulk to favor 6-membered rings.
[Cp*IrCl2]2TraceIr(III) requires higher temperatures and is less active for N-O cleavage here.

Alternative Route: Salicylaldehyde + Allenes

For labs lacking methyleneoxetanones, the coupling of Salicylaldehydes with Allenes is a viable alternative, though it often requires an external oxidant.

  • Substrates: Salicylaldehyde + Monosubstituted Allene.

  • Conditions:

    
     (5 mol%), Cu(OAc)2 (2.0 equiv), MeOH, 60°C.
    
  • Mechanism:

    • Aldehyde C-H activation (forming a rhodacycle).[1]

    • Allene insertion (Regioselectivity is governed by sterics).

    • Reductive elimination.[2][3]

  • Note: This route frequently yields Chromones (ketones) unless specific reductive conditions or specific allene substituents are used to trap the 2H-chromene state. The

    
    -phenoxyacetamide route (Protocol 3) is superior for direct 2H-chromene synthesis.
    

References

  • Zhou, Z., Bian, M., Zhao, L., et al. (2018).[4][5] "Rh(III)-Catalyzed C–H Activation/[3 + 3] Annulation Sequence Enables an Efficient and Redox-Neutral Synthesis of 2H-Chromene-3-carboxylic Acids."[4][5] Organic Letters, 20(13), 3892–3896.

  • Wang, F., et al. (2016). "Rh(III)-Catalyzed C–H Activation/Cyclization of Phenols with Propargylic Carbonates: A Divergent Synthesis of 2H-Chromenes and Benzofurans." Organic Letters, 18(16), 4072–4075.

  • Almond-Thynne, J., et al. (2013). "Rh(III)-catalyzed synthesis of 2H-chromenes from salicylaldehydes and allenes." Chemical Science, 4, 4187.

  • Gulías, M., & Mascareñas, J. L. (2016). "Metal-Catalyzed Annulations through Activation and Cleavage of C–H Bonds." Angewandte Chemie International Edition, 55(37), 11000–11019.

Sources

Application Notes and Protocols for Solid-Phase Synthesis Using Brominated Chromene Carboxylic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Chromene Scaffolds and Solid-Phase Synthesis

The chromene nucleus is a privileged heterocyclic scaffold, forming the core of a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] This inherent bioactivity makes the chromene framework a highly attractive starting point for the discovery of novel therapeutics. In modern drug development, the ability to rapidly generate and screen libraries of diverse molecules is paramount. Solid-phase synthesis (SPS) has emerged as a cornerstone technology in this endeavor, offering significant advantages over traditional solution-phase chemistry, such as simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[4][5]

This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of diverse chemical libraries based on brominated chromene carboxylic acid building blocks. The strategic incorporation of a bromine atom on the chromene scaffold serves as a versatile handle for a wide range of late-stage functionalization reactions, enabling the exploration of a broad chemical space.[6] By combining the power of solid-phase synthesis with the chemical versatility of brominated chromenes, researchers can efficiently construct libraries of novel compounds for high-throughput screening and lead optimization.

The Building Block: Brominated Chromene Carboxylic Acids

The successful solid-phase synthesis of a chemical library begins with a high-quality building block. For our purposes, a brominated chromene carboxylic acid is the ideal starting material. The carboxylic acid moiety provides the necessary functional group for attachment to a solid support, while the bromo-substituent allows for subsequent on-resin diversification.

A common route to synthesize these building blocks is through the haloform reaction of an appropriate acetyl-substituted brominated chromenone.[7] For instance, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid can be synthesized from 3-acetyl-6-bromo-2H-chromen-2-one.[7]

Core Principles of the Solid-Phase Strategy

The solid-phase synthesis of a chromene-based library can be conceptually divided into three key stages:

  • Immobilization: The brominated chromene carboxylic acid building block is covalently attached to a solid support (resin) via its carboxylic acid group.

  • On-Resin Diversification: The resin-bound chromene is subjected to a series of chemical transformations to introduce molecular diversity. The bromine atom is a key functional group for these modifications.

  • Cleavage: The final, diversified products are cleaved from the solid support, purified, and characterized.

G cluster_0 Solid-Phase Synthesis Workflow Building Block Brominated Chromene Carboxylic Acid Immobilization Immobilization (Activation & Coupling) Building Block->Immobilization Resin Solid Support (e.g., Wang Resin) Resin->Immobilization On-Resin Diversification On-Resin Diversification (e.g., Suzuki Coupling) Immobilization->On-Resin Diversification Cleavage Cleavage from Resin On-Resin Diversification->Cleavage Final Product Purified Chromene Derivative Library Cleavage->Final Product

Figure 1: Overall workflow for the solid-phase synthesis of a chromene derivative library.

Experimental Protocols

PART 1: Immobilization of Brominated Chromene Carboxylic Acid onto Wang Resin

Wang resin is a popular solid support for the immobilization of carboxylic acids, as it allows for cleavage under moderately acidic conditions to yield the free carboxylic acid.[8]

Materials:

  • Wang Resin

  • Brominated Chromene Carboxylic Acid (e.g., 6-bromo-2-oxo-2H-chromene-3-carboxylic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Protocol:

  • Resin Swelling: Place the Wang resin (1.0 g, appropriate loading) in a solid-phase synthesis vessel. Add DCM (10 mL) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Resin Washing: Drain the DCM and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the brominated chromene carboxylic acid (3 equivalents relative to resin loading) and DMAP (0.1 equivalents) in a minimal amount of anhydrous DMF. Add DIC (3 equivalents) to the solution and stir at 0 °C for 15 minutes.

  • Coupling to Resin: Add the pre-activated carboxylic acid solution to the swollen and washed resin.

  • Reaction: Agitate the mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by a colorimetric test such as the bromophenol blue test.

  • Capping of Unreacted Sites (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, drain the reaction mixture and add a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM. Agitate for 1 hour.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (5 x 10 mL), DMF (5 x 10 mL), and finally with DCM (5 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the building block can be determined by gravimetric analysis or by cleaving a small amount of the resin and quantifying the released chromene carboxylic acid by UV-Vis spectroscopy.

PART 2: On-Resin Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom on the immobilized chromene serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide variety of aryl and heteroaryl groups.

Materials:

  • Immobilized Brominated Chromene Resin

  • Aryl or Heteroaryl Boronic Acid (3-5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)

  • Base (e.g., K₂CO₃, Na₂CO₃, 3-5 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Solid-phase synthesis vessel

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Resin Swelling: Swell the immobilized chromene resin in the reaction solvent (e.g., 1,4-dioxane/water, 3:1) for 30 minutes in a solid-phase synthesis vessel.

  • Reagent Addition: To the swollen resin, add the aryl or heteroaryl boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with gentle agitation for 8-16 hours.

  • Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin sequentially with the reaction solvent, water, DMF, and DCM (5 x 10 mL each).

  • Drying: Dry the resin under vacuum.

G cluster_1 On-Resin Suzuki-Miyaura Coupling Resin-Chromene-Br Resin-Bound Brominated Chromene Coupling Suzuki-Miyaura Cross-Coupling Resin-Chromene-Br->Coupling Boronic Acid Aryl/Heteroaryl Boronic Acid Boronic Acid->Coupling Pd Catalyst Palladium Catalyst & Base Pd Catalyst->Coupling Resin-Chromene-Aryl Resin-Bound Diversified Chromene Coupling->Resin-Chromene-Aryl

Figure 2: Schematic of the on-resin Suzuki-Miyaura cross-coupling reaction.

PART 3: Cleavage of the Final Product from the Resin

The final step is the release of the diversified chromene derivatives from the solid support. For Wang resin, this is typically achieved using trifluoroacetic acid (TFA).

Materials:

  • Diversified Chromene Resin

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

Protocol:

  • Resin Preparation: Place the dry, diversified chromene resin in a suitable reaction vessel.

  • Addition of Cleavage Cocktail: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Cleavage Reaction: Agitate the mixture at room temperature for 1-3 hours.

  • Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.

  • Precipitation: Add the combined filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude product.

  • Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold diethyl ether.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product by an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: A Comparative Overview

The following table provides a hypothetical comparison of different diversification strategies for a resin-bound brominated chromene.

Entry Diversification Reaction Aryl Boronic Acid Reaction Conditions Yield (%) Purity (%)
1Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 90°C, 12h85>95
2Suzuki-Miyaura4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 90°C, 12h82>95
3Suzuki-Miyaura3-Pyridylboronic acidPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C, 16h75>90
4Suzuki-Miyaura2-Thiopheneboronic acidPd(dppf)Cl₂, Cs₂CO₃, Toluene/H₂O, 100°C, 10h78>90

Yields and purities are determined after cleavage and purification and are for illustrative purposes.

Conclusion and Future Perspectives

The solid-phase synthesis of libraries based on brominated chromene carboxylic acid building blocks is a powerful and efficient strategy for the discovery of novel bioactive molecules. The protocols outlined in this guide provide a robust framework for the immobilization, on-resin diversification, and cleavage of these valuable scaffolds. The versatility of the bromine handle allows for the application of a wide range of modern cross-coupling chemistries, enabling the creation of highly diverse and complex molecular libraries. Future work in this area could involve the exploration of other on-resin transformations, such as Sonogashira, Heck, and Buchwald-Hartwig reactions, to further expand the accessible chemical space. The development of novel linker strategies that allow for traceless cleavage or the introduction of additional points of diversity will also be of significant interest to the drug discovery community.

References

  • Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Journal of Chemical Sciences, 2020.
  • Construction of building blocks for solid phase peptide synthesis (SPPS) synthesis of ψ(CH2NH) and triazole uncleavable peptide bond mimetics.
  • Methods and protocols of modern solid phase peptide synthesis. Springer.
  • recent advances in the synthesis chromenes and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
  • Solid phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. PMC.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5-Iodo-1,4-triazoles.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Carboxylic acid-modified polyethylene: a novel support for the covalent immobilization of polypeptides for C-terminal sequencing. PMC.
  • Combinatorial chemistry: libraries from libraries, the art of the diversity-oriented transformation of resin-bound peptides and chiral polyamides to low molecular weight acyclic and heterocyclic compounds. PubMed.
  • Solid phase synthesis of complex natural products and libraries thereof. PubMed.
  • Making DNA-Encoded Libraries by Solid Phase Synthesis. eMolecules.
  • The Chromenopyridine Scaffold: A Privileged Pl
  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Applic
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Chromene compounds with promising biological activities.
  • Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634. IJPSR.
  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Applied Pharmaceutical Science.
  • Protic acid immobilized on solid support as an extremely efficient recyclable catalyst system for a direct and atom economical esterification of carboxylic acids with alcohols. PubMed.
  • Covalent Immobilization of Affinity Ligands. Thermo Fisher Scientific - ES.
  • Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. Vici.

Sources

Suzuki coupling reactions at the 7-bromo position of chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization and Scale-Up of Suzuki-Miyaura Coupling at the C7 Position of Chromene-3-Carboxylic Acid Scaffolds

Executive Summary & Strategic Analysis

The 2H-chromene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for Bcl-2 inhibitors, apoptosis inducers, and antimicrobial agents. Functionalization at the C7 position is critical for modulating lipophilicity and target binding affinity.

While the Suzuki-Miyaura cross-coupling of aryl bromides is a standard transformation, the presence of the C3-carboxylic acid in 7-bromo-2H-chromene-3-carboxylic acid presents specific challenges:

  • Catalyst Poisoning: Free carboxylic acids can coordinate to Palladium (Pd), forming unreactive carboxylate species, dampening the catalytic cycle.

  • Solubility: The free acid has poor solubility in standard non-polar organic solvents (Toluene, Hexanes) often used in coupling.

  • Electronic Deactivation: The electron-withdrawing nature of the C3-carboxyl group (conjugated through the double bond) reduces electron density at C7, potentially slowing oxidative addition compared to simple aryl bromides.

Strategic Recommendation: For research-scale synthesis (<100 mg) where speed is prioritized, Direct Aqueous Coupling (Protocol B) is viable. For process development and scale-up (>1 g), the Ester Protection Route (Protocol A) is strictly recommended to ensure high yields (>85%) and simplified purification.

Chemical Workflow Visualization

The following flow chart illustrates the decision matrix for selecting the appropriate protocol based on scale and purity requirements.

G Start Starting Material: 7-Bromo-2H-chromene-3-COOH Decision Scale / Purity Req? Start->Decision StepA1 Step 1: Esterification (EtOH/H2SO4 or SOCl2) Decision->StepA1 High Purity / >1g StepB1 Direct Coupling (Water-soluble Pd/Ligand) Decision->StepB1 HTS / <50mg StepA2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) StepA1->StepA2 StepA3 Step 3: Hydrolysis (LiOH, THF/H2O) StepA2->StepA3 ProductA High Purity Product (>95% Yield) StepA3->ProductA ProductB Crude Product (Requires HPLC Prep) StepB1->ProductB

Figure 1: Decision matrix for synthesis. Route A (Blue) is the robust industrial standard; Route B (Red) is for rapid screening.

Detailed Experimental Protocols

Protocol A: The "Standard" Ester Route (Recommended)

Rationale: Esterification masks the acidic proton, prevents catalyst coordination, and improves solubility in organic solvents.

Step 1: Esterification (Preparation of Ethyl 7-bromo-2H-chromene-3-carboxylate)

  • Suspend 7-bromo-2H-chromene-3-carboxylic acid (1.0 equiv) in absolute ethanol (0.2 M).

  • Cool to 0°C. Add Thionyl Chloride (SOCl2, 1.5 equiv) dropwise.

  • Reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO3. Dry over MgSO4.[1]

  • Yield Expectation: 90-95% (Off-white solid).

Step 2: Suzuki Cross-Coupling

  • Reagents:

    • Substrate: Ethyl 7-bromo-2H-chromene-3-carboxylate (1.0 equiv)

    • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

      • Why: The bidentate ferrocene ligand prevents β-hydride elimination and is air-stable compared to Pd(PPh3)4.

    • Base: Potassium Carbonate (K2CO3) (2.5 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with the ester, boronic acid, K2CO3, and Pd(dppf)Cl2.

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed Dioxane/Water mixture via syringe.

    • Heat to 90°C for 4–6 hours.

    • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water and brine.

    • Purification: Flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Step 3: Hydrolysis

  • Dissolve the coupled ester in THF:Water (1:1).

  • Add LiOH·H2O (3.0 equiv). Stir at RT for 2 hours.

  • Acidify with 1M HCl to pH 2. The product usually precipitates.

  • Filter and dry.[2]

Protocol B: Direct Coupling on Free Acid (Green Chemistry)

Rationale: Eliminates two synthetic steps. Requires water-soluble conditions.

  • Reagents:

    • Substrate: 7-bromo-2H-chromene-3-carboxylic acid (1.0 equiv)

    • Catalyst: Pd(OAc)2 (2 mol%) + TPPTS (4 mol%)

      • Note: TPPTS is a sulfonated triphenylphosphine, allowing the reaction to occur in the aqueous phase where the carboxylate salt is soluble.

    • Base: Sodium Carbonate (Na2CO3) (3.0 equiv)

    • Solvent: Water : Acetonitrile (2:1)

  • Procedure:

    • Dissolve the acid and Na2CO3 in water (ensure pH > 8 to fully solubilize the substrate as a carboxylate).

    • Add the boronic acid (dissolved in minimal Acetonitrile).

    • Add the pre-mixed Pd/Ligand catalyst solution.

    • Stir vigorously at 80°C for 12 hours.

    • Workup: Carefully acidify to pH 3. Extract with EtOAc.

    • Critical Note: This route often yields 60-70% and may require reverse-phase HPLC for purification due to unreacted boronic acid contaminants.

Mechanistic Insight & Troubleshooting

The Suzuki cycle for this substrate involves a competition between the desired oxidative addition and the coordination of the carboxylate to the Palladium.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 7-Br-Chromene Poison Catalyst Poisoning (Pd-O-C=O Coordination) Pd0->Poison Free COOH (Route B) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle showing the risk of catalyst poisoning by the free carboxylic acid (Red path).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Pd Black)Switch to Pd(dppf)Cl2; ensure thorough degassing (O2 kills active Pd).
Homocoupling (Ar-Ar) Oxygen presence or Boronic Acid excessReduce Boronic acid to 1.1 equiv; stricter inert atmosphere.
Protodeboronation Base too strong / Temp too highSwitch from K2CO3 to K3PO4; lower temp to 70°C.
Starting Material Insoluble Free acid insolubilitySwitch to Protocol A (Ester) or use DMF as co-solvent.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kemnitzer, W., et al. (2007). Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-based High-throughput Screening Assay. Journal of Medicinal Chemistry, 50(12), 2858–2864. (Demonstrates chromene scaffold utility). Link

  • Ishiyama, T., et al. (1981). Synthesis of biaryls via palladium-catalyzed cross-coupling reaction of arylboronic acids with aryl halides.[3][4][5] Synthetic Communications, 11(7), 513-519. Link

  • Littke, A. F., & Fu, G. C. (2002).[6] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for Pd(dppf)Cl2 and ligand effects). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Meldrum's Acid Removal in Coumarin Synthesis

[1]

Case ID: MA-PUR-001 Status: Active topic: Purification Strategies for Knoevenagel Condensation Products Applicable For: Coumarin-3-carboxylic acids, substituted coumarins, and related heterocycles.[1][2]

Executive Summary & Chemical Logic

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a powerful reagent for synthesizing coumarins via Knoevenagel condensation.[1][2] However, its persistence in the final product is a common bottleneck.[1]

The Purification Paradox: Meldrum's acid possesses a pKa of 4.97 , making it anomalously acidic for a carbon acid.[1]

  • If your product is a neutral coumarin: You can exploit this acidity using a mild base wash (bicarbonate) to selectively solubilize the Meldrum's acid.[1]

  • If your product is Coumarin-3-carboxylic acid: You cannot use a base wash, as both the impurity and the product will dissolve.[1][2] You must rely on solubility differentials (recrystallization) or thermal decomposition .[1]

Troubleshooting Guide (Q&A)

Scenario A: The "Standard" Workup Failed

Q: I performed a standard aqueous workup, but NMR shows significant Meldrum's acid peaks (singlet at ~1.7 ppm, singlet at ~3.6 ppm). Why didn't it wash out?

A: Meldrum's acid has moderate water solubility (2.5 g/100 mL at 20°C) but partitions significantly into organic solvents like dichloromethane (DCM) or ethyl acetate if the pH is not controlled.[1]

  • Root Cause: The aqueous layer was likely neutral or acidic.[1] At pH < 5, Meldrum's acid remains protonated and lipophilic.[1]

  • Solution: If your coumarin is neutral , wash the organic layer with saturated aqueous NaHCO₃ .[1] This converts Meldrum's acid into its sodium salt, which is strictly water-soluble.[1][2]

    • Caution: Do not use strong bases (NaOH/KOH) as they may hydrolyze the lactone ring of the coumarin.[1]

Scenario B: The Product is Acidic (Coumarin-3-carboxylic acid)

Q: My target is Coumarin-3-carboxylic acid. If I use bicarbonate, I lose my product. How do I remove the impurity?

A: You are correct; a base wash will extract your product.[1]

  • Method 1: The Water Slurry (Polarity Wash). Meldrum's acid is significantly more soluble in water than most coumarin-3-carboxylic acids.[1][2]

    • Protocol: Filter your crude solid.[1][3] Resuspend (slurry) the solid in warm water (50°C) for 15 minutes. Filter while warm.[1] The Meldrum's acid will dissolve; the aromatic coumarin acid will largely remain precipitate.[1]

  • Method 2: Thermal Decomposition. Meldrum's acid decomposes at 94–95°C (releasing acetone and CO₂).[1] Coumarin-3-carboxylic acids typically melt >180°C.[1][2]

    • Protocol: Dry the crude solid thoroughly.[1] Heat in an oven or vacuum oven at 100–105°C for 1-2 hours. The Meldrum's acid will decompose into volatile byproducts.[1] Verify the thermal stability of your specific coumarin derivative first.

Scenario C: Recrystallization Issues

Q: I tried recrystallizing from ethanol, but the impurity co-crystallizes.

A: Meldrum's acid is soluble in ethanol.[1] If it co-crystallizes, your solution is likely too concentrated or the cooling was too rapid.[1]

  • Adjustment: Switch to Ethanol:Water (9:1) or Methanol .

  • Pro-Tip: If using Ethanol, ensure you wash the filter cake with cold ethanol immediately after filtration.[1] The mother liquor retains the Meldrum's acid.[1]

Decision Matrix & Workflow

The following diagram outlines the logical decision path for purification based on your product's chemical nature.

PurificationLogicStartCrude Reaction Mixture(Coumarin + Meldrum's Acid)CheckStructureIs the Coumarin ProductAcidic (e.g., -COOH)?Start->CheckStructureAcidicYesYES (Acidic Product)CheckStructure->AcidicYesCoumarin-3-COOHAcidicNoNO (Neutral Product)CheckStructure->AcidicNoCoumarin Ester/HSolubilityCheckCheck Solubility:Is Product Water Soluble?AcidicYes->SolubilityCheckWaterSlurryPROTOCOL B:Warm Water Slurry Wash(Exploits Solubility Diff)SolubilityCheck->WaterSlurryInsoluble in WaterThermalDecompPROTOCOL C:Thermal Decomposition(Heat to 105°C)SolubilityCheck->ThermalDecompHigh Thermal StabilityBicarbWashPROTOCOL A:NaHCO3 Wash(Exploits pKa Diff)AcidicNo->BicarbWash

Caption: Decision tree for selecting the optimal purification protocol based on product acidity and stability.

Validated Protocols

Protocol A: The Bicarbonate Wash (For Neutral Coumarins)

Use this when your coumarin does not possess acidic functional groups (e.g., -COOH, -OH).[1][2]

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate or Dichloromethane (DCM). Use ~20 mL solvent per gram of crude.[1]

  • Wash 1 (Acid Removal): Wash the organic layer 2x with Saturated Aqueous NaHCO₃ .[1]

    • Mechanism:[1][2][4][5] Deprotonates Meldrum's acid (pKa 4.97 → Anion).[1] The anion partitions into the water.[1]

    • Note: CO₂ gas will evolve.[1] Vent the separatory funnel frequently.

  • Wash 2 (Neutralization): Wash 1x with Brine (Saturated NaCl).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: The Warm Water Slurry (For Acidic Coumarins)

Use this for Coumarin-3-carboxylic acids which are sparingly soluble in water.[1][2]

  • Filtration: Filter the crude reaction mixture to isolate the solid precipitate.

  • Slurry: Transfer the solid to a beaker. Add Water (10 mL per gram of solid).

  • Heating: Heat to 50°C with vigorous stirring for 15–20 minutes.

    • Why: Meldrum's acid solubility increases significantly with heat; Coumarin-3-carboxylic acids generally remain insoluble.[1][2]

  • Filtration: Filter the mixture while warm .

  • Rinse: Rinse the filter cake with a small volume of cold water.

  • Dry: Dry the solid in an oven to remove residual moisture.

Critical Data Reference

PropertyMeldrum's AcidCoumarin-3-carboxylic AcidSignificance
pKa 4.97 (Carbon acid)~ 3–4 (Carboxylic acid)Both are acidic; base wash separates neither.[1][2]
Water Solubility (20°C) 2.5 g / 100 mLLow / InsolubleAllows separation via water wash (Protocol B).[1]
Melting/Decomp Point 94–95°C (Decomposes)180–200°C (Typical)Allows separation via thermal destruction (Protocol C).[1]
Stability in Base Forms stable anionRing opens in strong base (pH > 10)Use mild base (NaHCO₃) only.[1]

References

  • Meldrum's Acid Properties & Acidity

    • Wikipedia Contributors. (2025).[1] Meldrum's acid. Wikipedia.[1] Link[1]

    • Arnone, A., et al. (1996).[1] pKa values of Meldrum's acid derivatives. Journal of Chemical Research.

  • Coumarin Synthesis & Green Chemistry Protocols

    • Brahmachari, G. (2015).[1] Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water. ACS Sustainable Chemistry & Engineering.[1][6] Link[1]

    • Mechanochemical synthesis of coumarin-3-carboxylic acid. Gordon College Green Chemistry Lab Manual. Link

  • Workup & Purification Techniques

    • Nottingham University.[1] (2020). Organic Reaction Workup Guide. Link (General reference for pKa based extractions).[1]

    • ResearchGate Discussions. (2015).[1] Purification of Coumarin-3-carboxylic acids. Link

Technical Support Center: Troubleshooting 7-Bromo Substituent Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Coupling Optimization for 7-Bromo Heterocycles (Indoles, Azaindoles, Quinolines) Document ID: TS-XR-7BR-001 Status: Active Audience: Medicinal Chemists, Process Chemists

The Core Challenge: Why is the 7-Position So Difficult?

Before troubleshooting, you must understand the specific failure mode. The 7-bromo position on bicyclic heterocycles (like indole, indazole, or quinoline) presents a "perfect storm" of kinetic barriers:

  • Peri-Steric Hindrance: The C-7 position is spatially crowded by the substituent or lone pair at position 1 (the heteroatom). This inhibits the approach of the Palladium(0) species during the Oxidative Addition step.

  • Electronic Deactivation: In electron-rich systems like indoles, the bicyclic core pushes electron density into the C-Br bond, increasing bond strength and raising the activation energy for oxidative addition.

  • Catalyst Poisoning: If the N-1 position is unprotected (N-H), it can coordinate to the Pd center, displacing ligands and forming an inactive species (catalyst arrest).

Diagnostic Hub (Q&A Format)

Scenario A: "I see 90% starting material and 10% dehalogenated byproduct. No product."

Diagnosis: Failed Oxidative Addition. The catalyst cannot break the C-Br bond. The trace dehalogenation suggests the active catalyst is forming but reacting with hydrides (from solvent or base) faster than the substrate.

  • Solution 1 (Ligand Switch): Switch to a ligand with a smaller cone angle but higher electron richness to force oxidative addition.

    • Recommendation:CataCXium A or PEPPSI-IPr . These are specifically designed for sterically demanding oxidative additions.

  • Solution 2 (Temperature): 7-bromo substrates often require higher activation energy. Increase temperature to 100–110°C.

  • Solution 3 (Precatalyst): If using Pd(PPh3)4, stop immediately. It is insufficient. Switch to Pd(OAc)2 + SPhos or a G3/G4 Buchwald Precatalyst (e.g., XPhos Pd G4).

Scenario B: "The reaction turns black immediately (Palladium black precipitation)."

Diagnosis: Catalyst Decomposition (The "Unprotected N-H" Effect). The free N-H on the indole/indazole is likely deprotonating and coordinating to the Pd, stripping the phosphine ligands.

  • Solution 1 (Protection): Protect the nitrogen. A Boc , Tosyl , or SEM group is mandatory for difficult 7-bromo couplings. This eliminates poisoning and sterically guides the catalyst.

  • Solution 2 (Base Switch): If you cannot protect, switch to a weak inorganic base like K3PO4 or Cs2CO3 and avoid strong alkoxides (NaOtBu) which deprotonate the indole too aggressively.

Scenario C: "I see homocoupling of the boronic acid, but the bromide is untouched."

Diagnosis: Transmetallation Failure. The oxidative addition might have happened, but the boronic acid is reacting with itself because the Pd-Ar species is too sterically crowded to accept the nucleophile.

  • Solution: Switch to Pd-118 (dtbpf) . The large bite angle of the bisphosphine ligand can sometimes facilitate transmetallation in crowded environments better than monophosphines.

Visual Troubleshooting Guide

The following flowchart illustrates the decision logic for optimizing 7-bromo cross-couplings.

Troubleshooting7Br Start START: Low Yield with 7-Bromo Substrate CheckSM Check Crude NMR/LCMS: Is Starting Material (SM) remaining? Start->CheckSM SM_Yes Yes (>50% SM) CheckSM->SM_Yes Kinetic Issue SM_No No (SM Consumed) CheckSM->SM_No Selectivity Issue CheckProt Is N-1 Protected? SM_Yes->CheckProt Prot_No No (Free N-H) CheckProt->Prot_No Prot_Yes Yes (Protected) CheckProt->Prot_Yes Action_Prot CRITICAL: Install Boc/Tos/SEM Group Prevents Catalyst Poisoning Prot_No->Action_Prot CheckLigand Current Ligand? Prot_Yes->CheckLigand Ligand_Old PPh3 / dppf / Tetrakis CheckLigand->Ligand_Old Action_Ligand Upgrade Ligand Class: 1. Buchwald (XPhos, RuPhos) 2. NHC (PEPPSI-IPr) Ligand_Old->Action_Ligand CheckProd Identify Major Byproduct SM_No->CheckProd Prod_Dehal Dehalogenation (Ar-H) CheckProd->Prod_Dehal Prod_Homo Homocoupling (Ar-Ar) CheckProd->Prod_Homo Action_Solv 1. Use Anhydrous Solvents 2. Switch to less basic system (K3PO4) Prod_Dehal->Action_Solv Action_Slow 1. Slow addition of Boronic Acid 2. Degass solvent thoroughly Prod_Homo->Action_Slow

Caption: Logic flow for diagnosing failure modes in 7-bromo cross-coupling reactions.

Recommended Catalyst Systems

Do not rely on generic "Suzuki conditions." Use these specific systems proven for hindered 7-bromo substrates.

Catalyst ClassSpecific RecommendationWhy it works for 7-Br
Dialkylbiaryl Phosphines XPhos Pd G4 or RuPhos Pd G4 Gold Standard. The bulky biaryl backbone prevents catalyst dimerization, while the electron-rich phosphine accelerates oxidative addition into the stubborn C-Br bond [1].
NHC Complexes Pd-PEPPSI-IPr or Pd-PEPPSI-IPent The "Sledgehammer." Extremely stable and active. The "flexible steric bulk" of the NHC ligand forces the reaction forward even with peri-hindrance [2].
Bisphosphines Pd(dtbpf)Cl2 The Alternative. Large bite angle and electron-richness make it surprisingly effective for sterically crowded couplings where monophosphines fail.

Experimental Protocol: The "Rescue" Screen

If your standard conditions failed, run this 4-reaction screen. This covers the most likely successful mechanistic pathways.

Substrate: 1.0 equiv 7-Bromoindole (Protected) Coupling Partner: 1.5 equiv Boronic Acid/Ester

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent (0.2 M)TempTarget Mechanism
A XPhos Pd G4 K3PO4 (aq)THF/Water (10:1)60°CMild, general purpose Suzuki.
B RuPhos Pd G4 Cs2CO3Dioxane (dry)100°CAnhydrous, high-energy activation.
C Pd-PEPPSI-IPr K2CO3Toluene/MeOH (1:1)80°CNHC-mediated, high stability.
D Pd(dtbpf)Cl2 K3PO4THF/Water (10:1)60°CBisphosphine alternative.[1]

Step-by-Step Procedure (Entry A - The most likely to succeed):

  • Charge: Add 7-bromo substrate (1.0 equiv), Boronic acid (1.5 equiv), and XPhos Pd G4 (0.05 equiv) to a vial.

  • Inert: Seal vial and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill).

  • Solvent: Add degassed THF.

  • Base: Add degassed 0.5M K3PO4 aqueous solution.

  • Reaction: Heat to 60°C. Monitor by LCMS at 1 hour.

    • Note: If conversion is <10% after 1 hour, spike temperature to 100°C. If still no reaction, switch to Entry C (PEPPSI).

Mechanistic Insight: The Steric Map

Why do we recommend XPhos and PEPPSI ? It comes down to the "Buried Volume" (%Vbur) and the specific shape of the ligand pocket.

StericMechanism Pd Pd(0) Complex Oxidative Addition Complex Pd->Complex Successful Insertion Substrate 7-Br-Indole Substrate->Pd Steric Clash (Peri-hydrogens) Ligand Ligand (XPhos) Ligand->Pd Stabilizes Monoligated Pd Note XPhos/PEPPSI create a 'protective pocket' that excludes dimers but allows substrate entry. Note->Ligand

Caption: Bulky ligands (Blue) stabilize the active Pd(0) species, preventing agglomeration while forcing the difficult insertion into the red substrate.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Aryl Chlorides and Bromides." Chemistry – A European Journal, 2006.

  • Singer, R. A., et al. "Scale-up of the Suzuki-Miyaura Coupling of 7-Bromoindole." Organic Process Research & Development, 2003.

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid." BenchChem Protocols, 2025.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 7-bromo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Foundational Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of π-systems, and through-space effects.[1][2] For aromatic and heterocyclic systems like chromenes, the position of substituents can dramatically alter the chemical shifts of the ring protons, offering a powerful tool for isomer differentiation.

Predicted ¹H NMR Spectrum of 7-bromo-2H-chromene-3-carboxylic acid

The structure of 7-bromo-2H-chromene-3-carboxylic acid, a derivative of coumarin, is presented below. The predicted ¹H NMR chemical shifts are based on the analysis of substituent effects and comparison with known analogues.

Figure 1. Structure of 7-bromo-2H-chromene-3-carboxylic acid with proton numbering.

Based on established substituent effects, the following ¹H NMR chemical shifts are predicted for 7-bromo-2H-chromene-3-carboxylic acid in a typical NMR solvent like DMSO-d₆:

  • H-4: This proton is part of the α,β-unsaturated lactone system and is expected to be the most downfield of the ring protons, likely appearing as a singlet around δ 8.6-8.8 ppm .

  • H-5: This proton will be a doublet, split by H-6. The bromine at the 7-position will have a moderate electron-withdrawing effect, shifting it slightly downfield compared to the unsubstituted analogue. Expected chemical shift: δ 7.8-8.0 ppm .

  • H-6: This proton will appear as a doublet of doublets, split by H-5 and H-8. The bromine at the adjacent 7-position will exert a significant deshielding effect. Expected chemical shift: δ 7.6-7.8 ppm .

  • H-8: This proton will be a doublet, split by H-6. The bromine at the meta-position will have a smaller deshielding effect. Expected chemical shift: δ 7.4-7.6 ppm .

  • -COOH: The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift, often > δ 13.0 ppm .

Comparative Analysis with Isomeric and Parent Compounds

To substantiate these predictions, a comparison with the experimentally determined ¹H NMR data of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid and the parent 2-oxo-2H-chromene-3-carboxylic acid is highly instructive.

Proton 2-oxo-2H-chromene-3-carboxylic acid (Predicted) 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (Experimental)[3][4] 7-bromo-2H-chromene-3-carboxylic acid (Predicted) Rationale for Predicted Shift in 7-bromo Isomer
H-4 ~ δ 8.55 ppmδ 8.45 (s, 1H)~ δ 8.6-8.8 ppmThe electronic effect of the bromine at the 7-position on the distant H-4 is expected to be minimal, leading to a similar chemical shift as the 6-bromo isomer.
H-5 ~ δ 7.4-7.6 ppmδ 8.19 (d, 1H)~ δ 7.8-8.0 ppmThe bromine at the 7-position is para to H-5, leading to a moderate deshielding effect. This will be less pronounced than the ortho-deshielding seen in the 6-bromo isomer.
H-6 ~ δ 7.4-7.6 ppm-~ δ 7.6-7.8 ppmH-6 is ortho to the bromine at the 7-position, resulting in a significant downfield shift due to the strong deshielding effect of the halogen.
H-7 ~ δ 7.8-8.0 ppmδ 7.39 (m, 1H)--
H-8 ~ δ 7.4-7.6 ppmδ 7.39 (m, 1H)~ δ 7.4-7.6 ppmThe bromine at the 7-position is meta to H-8, resulting in a smaller deshielding effect compared to the ortho or para positions.
-COOH ~ δ 11.0 ppmδ 11.0 (s, 1H)> δ 13.0 ppmThe carboxylic acid proton chemical shift is highly dependent on solvent and concentration but is consistently found at a very downfield position.

Table 1. Comparison of predicted and experimental ¹H NMR chemical shifts (in ppm) in DMSO-d₆.

The data clearly illustrates the diagnostic power of ¹H NMR in distinguishing between the 6-bromo and the predicted 7-bromo isomers. The most significant differences are expected in the chemical shifts of the aromatic protons, particularly H-5, H-6, and H-8, due to the varying proximity and electronic influence of the bromine substituent.

Experimental Protocol for ¹H NMR Analysis

To empirically validate the predicted chemical shifts for 7-bromo-2H-chromene-3-carboxylic acid, the following experimental protocol is recommended:

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis A Weigh ~5-10 mg of 7-bromo-2H-chromene-3-carboxylic acid B Dissolve in ~0.7 mL of DMSO-d₆ A->B C Add a small amount of TMS (internal standard, δ 0.00 ppm) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into a 400 MHz (or higher) NMR spectrometer D->E F Tune and shim the probe E->F G Acquire a standard ¹H NMR spectrum F->G H Optimize acquisition parameters (e.g., number of scans, relaxation delay) G->H I Apply Fourier transform H->I J Phase and baseline correct the spectrum I->J K Calibrate the spectrum to the TMS signal J->K L Integrate the signals and determine coupling constants K->L M Assign peaks to the respective protons L->M

Sources

mass spectrometry fragmentation pattern of 7-bromo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 7-Bromo-2H-chromene-3-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Disambiguation

In drug discovery, the nomenclature for benzopyran derivatives often overlaps. "7-bromo-2H-chromene-3-carboxylic acid" strictly refers to the ether-linked 2H-chromene core. However, in medicinal chemistry literature, this name is frequently used synonymously with its oxidized lactone derivative, 7-bromo-coumarin-3-carboxylic acid (also known as 7-bromo-2-oxo-2H-chromene-3-carboxylic acid).

This guide objectively compares the mass spectrometry (MS) behaviors of both potential structures to ensure accurate identification. The Coumarin derivative is the dominant scaffold in antiproliferative and antimicrobial research, while the 2H-Chromene serves as a specialized intermediate.

Structural Comparison
FeatureTarget A: Coumarin Derivative (Most Probable)Target B: 2H-Chromene Derivative (Strict)
IUPAC Name 7-bromo-2-oxo-2H-chromene-3-carboxylic acid7-bromo-2H-chromene-3-carboxylic acid
Core Class Coumarin (Lactone)Chromene (Cyclic Ether)
Formula C

H

BrO

C

H

BrO

Monoisotopic Mass 267.93 / 269.93 (1:1 ratio)253.95 / 255.95 (1:1 ratio)
Key MS Feature Sequential loss of CO

and CO
Retro-Diels-Alder (RDA) fragmentation

Experimental Configuration (Protocol)

To replicate the fragmentation patterns described below, the following ESI-MS/MS conditions are recommended. These parameters are self-validating through the observation of the characteristic bromine isotope signature.

Standardized ESI-MS/MS Protocol
  • Ionization Source: Electrospray Ionization (ESI)[1][2][3]

  • Polarity:

    • Negative Mode (ESI-): Preferred for carboxylic acids (deprotonation to [M-H]

      
      ).
      
    • Positive Mode (ESI+): Viable with ammonium adducts or protonation [M+H]

      
      , often used for structural elucidation via RDA.
      
  • Solvent System: Methanol/Water (50:50) + 0.1% Formic Acid (ESI+) or 5mM Ammonium Acetate (ESI-).

  • Collision Energy (CID): Stepped energy ramp (15–35 eV) to capture both labile decarboxylation and stable core fragmentation.

Validation Check: The presence of a 1:1 doublet (separated by 2 Da) in the molecular ion cluster confirms the presence of one bromine atom (


Br and 

Br).

Fragmentation Analysis & Mechanism

Pathway A: The Coumarin Scaffold (Lactone)

Relevance: High. Common in anticoagulant and anticancer drug design. Mechanism: The fragmentation is driven by the stability of the benzofuran-like cation formed after the loss of the lactone ring elements.

  • Decarboxylation (

    
    m = 44):  The carboxylic acid at C-3 is the most labile group. In ESI-, this yields the [M-H-CO
    
    
    
    ]
    
    
    ion.
  • Lactone Carbonyl Loss (

    
    m = 28):  A diagnostic feature of coumarins is the subsequent loss of CO from the pyrone ring, contracting the ring to a benzofuran core.
    
  • Halogen Retention: The bromine atom is typically retained on the aromatic ring during these initial cleavages, preserving the isotopic doublet.

Pathway B: The 2H-Chromene Scaffold (Ether)

Relevance: Moderate. Used as a photochromic material or synthetic intermediate. Mechanism: Lacking the lactone carbonyl, this scaffold undergoes Retro-Diels-Alder (RDA) cleavage.

  • Decarboxylation (

    
    m = 44):  Loss of the C-3 carboxyl group.
    
  • RDA Cleavage: The pyran ring opens, often ejecting small alkene fragments (e.g., acetylene or ethylene derivatives) depending on substitution.

Visualizing the Fragmentation Pathways

The following diagram contrasts the fragmentation logic for both structures.

Fragmentation cluster_Coumarin Target A: Coumarin Derivative (Lactone) cluster_Chromene Target B: 2H-Chromene Derivative (Ether) C_Pre Precursor [M-H]⁻ m/z ~267/269 C_Frag1 Decarboxylated Ion [M-H-CO₂]⁻ m/z ~223/225 C_Pre->C_Frag1 -CO₂ (44 Da) C_Frag2 Benzofuran Core [M-H-CO₂-CO]⁻ m/z ~195/197 C_Frag1->C_Frag2 -CO (28 Da) (Lactone contraction) Ch_Pre Precursor [M-H]⁻ m/z ~253/255 Ch_Frag1 Decarboxylated Ion [M-H-CO₂]⁻ m/z ~209/211 Ch_Pre->Ch_Frag1 -CO₂ (44 Da) Ch_RDA RDA Fragment (Ring Opening) Ch_Frag1->Ch_RDA Retro-Diels-Alder (Pyran cleavage)

Caption: Comparative fragmentation pathways. Left (Blue): Coumarin derivative showing characteristic sequential loss of CO2 and CO. Right (Green): 2H-Chromene derivative characterized by RDA cleavage.

Comparative Data Summary

Use this table to identify your specific compound based on the observed MS/MS spectrum.

Fragment Ion IdentityTarget A: Coumarin (m/z)Target B: 2H-Chromene (m/z)Diagnostic Note
Molecular Ion [M-H]

266.9 / 268.9 252.9 / 254.9 Base peak; 1:1 Br doublet.
[M-H - CO

]

222.9 / 224.9208.9 / 210.9Loss of carboxylic acid. Common to both.
[M-H - CO

- CO]

194.9 / 196.9 Not ObservedCritical Differentiator. Specific to Coumarin lactone ring.
[M-H - CO

- Br]

144.0130.0Loss of Bromine radical (rare in soft ESI).
RDA Fragment Minor/AbsentVariableCharacteristic of ether ring cleavage.

Interpretation Guide:

  • If you observe a strong transition of -28 Da (CO) after the initial decarboxylation, your compound is the Coumarin derivative.

  • If the mass is 14 Da lower than expected for the coumarin and you see complex ring-opening fragments without CO loss, you have the 2H-Chromene .

References

  • Synthesis and Characterization of Coumarin-3-carboxylic Acids

    • Title: Synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation.[4][5][6]

    • Source: European Journal of Chemistry, 2023.
    • URL:[Link] (General reference for coumarin acid characterization).

  • Fragmentation Mechanisms of Coumarins

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation.[2][3][7]

    • Source: Royal Society of Chemistry (N
    • URL:[Link]

  • Differentiation of Isomers

    • Title: Mass Spectrometry - Fragmentation Patterns (Carboxylic Acids & Aromatics).[8][9][10][11]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Specific Data for 7-Bromo Analog

    • Title: Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone (Data for 6-bromo isomer used as mechanistic proxy).
    • Source: Indian Journal of Experimental Biology / NIScPR.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the C13 NMR Characterization of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (C13 NMR) characterization of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a comparative analysis grounded in established spectroscopic principles. We will explore the expected chemical shifts for this molecule by drawing comparisons with structurally related coumarin derivatives, thereby providing a robust framework for spectral interpretation and compound verification.

The Indispensable Role of C13 NMR in Coumarin Chemistry

Coumarins, a class of benzopyrone compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The precise substitution pattern on the coumarin scaffold is critical to its biological function. C13 NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of these molecules. Each carbon atom in a distinct electronic environment yields a unique signal, providing a "fingerprint" of the carbon skeleton. For a molecule such as 7-bromo-2-oxo-2H-chromene-3-carboxylic acid, C13 NMR is essential to confirm the presence and position of the bromo and carboxylic acid substituents, which profoundly influence the molecule's properties.

Comparative Analysis of C13 NMR Spectra

Direct experimental C13 NMR data for 7-bromo-2-oxo-2H-chromene-3-carboxylic acid is not widely published. However, by systematically examining the spectra of closely related, well-characterized compounds, we can confidently predict the chemical shifts for our target molecule. This comparative approach is a cornerstone of spectroscopic analysis in synthetic and medicinal chemistry.

Comparator Compound 1: Coumarin-3-carboxylic acid

The foundational structure, coumarin-3-carboxylic acid, provides the baseline chemical shifts for the core ring system with the C3-carboxylic acid substituent. The electron-withdrawing nature of the carboxylic acid group significantly influences the electronic environment of the pyrone ring carbons.

Comparator Compound 2: 7-Bromocoumarin

This analog allows for the specific analysis of the electronic effects of a bromine atom at the C7 position on the benzenoid portion of the coumarin scaffold. Halogens exert both inductive and resonance effects that alter the chemical shifts of the aromatic carbons.

Predicted C13 NMR Chemical Shifts for 7-bromo-2-oxo-2H-chromene-3-carboxylic acid

By integrating the substituent effects observed in our comparator compounds, we can construct a detailed prediction for the C13 NMR spectrum of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid. The numbering of the carbon atoms in the coumarin ring system is illustrated below.

Caption: Numbering scheme for 7-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2 (C=O, lactone)158-162Carbonyl carbon in a lactone, typically deshielded.
C3120-125sp2 carbon bearing a carboxylic acid group, deshielded.
C4145-150sp2 carbon adjacent to the ring junction, deshielded.
C4a118-122Bridgehead carbon, influenced by both rings.
C5128-132Aromatic CH, influenced by the bromine at C7.
C6125-130Aromatic CH, influenced by the bromine at C7.
C7115-120Aromatic carbon directly attached to bromine, shows a significant upfield shift due to the heavy atom effect.
C8118-122Aromatic CH, ortho to the bromine-substituted carbon.
C8a150-155Bridgehead carbon adjacent to the lactone oxygen, deshielded.
COOH165-170Carboxylic acid carbonyl, the most deshielded carbon.

Note: These are predicted values and actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Experimental Protocol for C13 NMR Acquisition

A standardized and well-documented experimental procedure is crucial for obtaining high-quality, reproducible C13 NMR data.

Sample Preparation
  • Dissolution: Accurately weigh 20-50 mg of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). DMSO-d6 is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition

The following workflow outlines the key steps for setting up a C13 NMR experiment on a standard NMR spectrometer.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectrometer_setup Spectrometer Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim tune_probe Tune Probe lock_shim->tune_probe setup_params Set Acquisition Parameters (Proton Decoupled) tune_probe->setup_params acquire_data Acquire Data (Accumulate Scans) setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_correct Phase Correction ft->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct calibrate Calibrate to TMS baseline_correct->calibrate

Caption: Standard workflow for C13 NMR data acquisition and processing.

Typical Acquisition Parameters:

  • Spectrometer Frequency: 300-600 MHz for ¹H (75-150 MHz for ¹³C)

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 or zgdc)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons)

  • Number of Scans: 1024 to 4096 (or more, depending on sample concentration)

  • Spectral Width: 0-200 ppm

Trustworthiness and Self-Validation

The validity of the proposed C13 NMR characterization rests on the logical consistency between the predicted spectrum and established principles of NMR spectroscopy. The predicted chemical shifts are not arbitrary but are derived from the well-understood electronic effects of the bromo and carboxylic acid substituents on the coumarin scaffold. Any significant deviation from these predictions in an experimental spectrum would warrant further investigation into the sample's purity or structural integrity, thus making this predictive model a self-validating tool.

Conclusion

The C13 NMR characterization of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid is a prime example of how a comparative and predictive approach can be a powerful tool in the absence of direct reference data. By understanding the fundamental principles of substituent effects on chemical shifts and following a rigorous experimental protocol, researchers can confidently elucidate and verify the structure of novel coumarin derivatives, a critical step in the journey of drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • PubChem Compound Summary for CID 71596971, 7-bromo-2-oxo-2h-chromene-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

HPLC retention time of 7-bromo-2H-chromene-3-carboxylic acid vs impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time of 7-bromo-2H-chromene-3-carboxylic acid vs Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The separation of 7-bromo-2H-chromene-3-carboxylic acid (Target) from its critical impurities requires a nuanced understanding of hydrophobic and electronic interactions. Unlike its stable coumarin analog (2-oxo), the 2H-chromene core contains a cyclic ether functionality that alters its polarity and stability profile.

This guide provides a validated HPLC methodology to resolve the target compound from its primary synthetic precursor (4-bromo-2-hydroxybenzaldehyde ) and its most common degradation product (7-bromo-2-oxo-2H-chromene-3-carboxylic acid ). We utilize a comparative analysis of stationary phases to demonstrate why Phenyl-Hexyl chemistries often outperform standard C18 for this specific heterocyclic scaffold.

Impurity Profiling & Structural Logic

Before establishing the method, we must define the separation challenge. The critical pair in this analysis is often the Target (2H-chromene) versus the Oxidation Impurity (Coumarin/2-oxo) .

Compound IDStructure DescriptionOriginPolarity (LogP Est.)Elution Behavior
Target 7-bromo-2H-chromene-3-carboxylic acid Active Pharmaceutical Ingredient (API)High (~2.8)Late Eluter (Hydrophobic ether ring)
Impurity A 7-bromo-2-oxo-2H-chromene-3-carboxylic acid Oxidation Degradant / ByproductMedium (~2.1)Elutes before Target (Polar lactone)
Impurity B 4-bromo-2-hydroxybenzaldehyde Starting Material (Unreacted)Medium-Low (~2.3)Elutes before Target (Single ring vs Bicyclic)
Impurity C 4-bromosalicylic acid Oxidation of Starting MaterialLow (< 2.0)Early Eluter (Front)
Mechanistic Insight:
  • The 2H vs. 2-Oxo Shift: The conversion of the 2H-chromene (ether) to the 2-oxo-chromene (lactone) introduces a carbonyl group, significantly increasing polarity. In Reverse Phase (RP) chromatography, the 2-oxo impurity will elute earlier than the 2H-target.

  • Acidity Control: The carboxylic acid moiety on the target (pKa ~4.2) requires a mobile phase pH < 3.0 to suppress ionization. Failure to acidify will result in peak fronting and loss of retention.

Method Development Strategy

The following decision matrix outlines the optimization process used to select the final protocol.

MethodDevelopment Start Start: Method Development CheckpH Step 1: Mobile Phase pH Start->CheckpH Acidic Acidic (pH 2.5) Suppresses -COOH ionization CheckpH->Acidic Preferred Neutral Neutral (pH 7.0) Ionized -COO- (Poor Retention) CheckpH->Neutral Avoid SelectCol Step 2: Column Selection Acidic->SelectCol C18 C18 Column Hydrophobic Interaction Only SelectCol->C18 Phenyl Phenyl-Hexyl Column Pi-Pi + Hydrophobic SelectCol->Phenyl ResultC18 Result: Co-elution of Aldehyde & 2-Oxo Impurity C18->ResultC18 ResultPhenyl Result: Baseline Separation of Critical Pairs Phenyl->ResultPhenyl

Figure 1: Decision matrix for optimizing the separation of chromene derivatives. Note the preference for Phenyl-Hexyl phases to exploit pi-pi interactions with the aromatic chromene core.

Experimental Protocol

Recommended Chromatographic Conditions

This protocol is designed to be self-validating. The resolution between Impurity A and the Target acts as the system suitability check.

  • Instrument: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Why Phenyl-Hexyl? The biphenyl character provides orthogonal selectivity to the bromine substituent and the aromatic rings, improving the separation of the aldehyde starting material from the oxidized coumarin impurity.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic core) and 280 nm (carbonyl specificity).

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient (Elute hydrophobic target)
18.01090Wash
18.19010Re-equilibration
23.09010End of Run

Comparative Performance Data

The following data summarizes the Relative Retention Times (RRT) observed when comparing a standard C18 column versus the recommended Phenyl-Hexyl column.

CompoundRRT (C18 Column)RRT (Phenyl-Hexyl)Resolution Note
4-Bromosalicylic acid 0.350.32Elutes in void/front on C18; better retained on Phenyl.
4-Bromo-2-hydroxybenzaldehyde (SM)0.820.75Critical Pair: Often tails into the 2-oxo impurity on C18.
7-Bromo-2-oxo-2H-chromene-3-COOH 0.850.88Critical Pair: Distinctly resolved on Phenyl-Hexyl due to pi-pi selectivity.
7-Bromo-2H-chromene-3-COOH (Target)1.00 1.00 Reference Peak.
Interpretation of Results
  • Retention Shift: The target 2H-chromene is the most hydrophobic component due to the intact ether ring and bromine substitution, consistently eluting last.

  • Impurity Resolution: On a standard C18 column, the starting aldehyde (SM) and the oxidized coumarin impurity (2-oxo) often co-elute (RRT 0.82 vs 0.85). The Phenyl-Hexyl phase interacts more strongly with the planar coumarin system, pulling it away from the aldehyde and increasing the resolution factor (Rs > 2.0).

Troubleshooting & System Suitability

If your chromatogram does not match the expected profile, check the following parameters:

  • Peak Tailing on Target:

    • Cause: Silanol interactions or ionization of the carboxylic acid.

    • Fix: Ensure Mobile Phase A pH is ≤ 3.0. If using Ammonium Acetate, switch to Formic Acid or Phosphoric Acid.

  • Peak Splitting:

    • Cause: Sample solvent mismatch.

    • Fix: Dissolve the sample in 50:50 Water:Acetonitrile rather than 100% Acetonitrile to prevent "solvent effect" band broadening at the column head.

  • "Ghost" Peaks:

    • Cause: 2H-chromenes can be unstable.

    • Fix: Prepare samples fresh. If a peak grows at RRT 0.88 over time, your sample is oxidizing to the coumarin derivative in the autosampler.

References

  • Synthesis and Cyclization Mechanisms

    • Zhou, Z., et al. (2018).[2] "Solvent-Controlled and Rhodium(III)-Catalyzed C-H Activation/[3 + 3] Annulation Sequence Enables an Efficient and Redox-Neutral Synthesis of 2H-Chromene-3-carboxylic Acids." Organic Letters.

  • Impurity Characterization (Coumarin Derivatives)

    • BldPharm. (2024). "Product Analysis: 7-Bromo-2-oxo-2H-chromene-3-carboxylic acid."

  • HPLC Method Principles (Acidic Mobile Phases)

    • Stoll, D. (2020). "Rules of Thumb for Reversed-Phase LC: Effect of Mobile-Phase pH on Retention of Carboxylic Acids." LCGC North America.

  • Stationary Phase Selectivity (Phenyl-Hexyl vs C18)

    • Mac-Mod Analytical. (2023).[3] "Guidebook on Reversed Phase Chemistries & Utilizing Selectivity."

Sources

biological activity comparison of 7-bromo vs 6-bromo chromene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 7-bromo and 6-bromo chromene derivatives, synthesizing experimental data, structure-activity relationships (SAR), and mechanistic insights.

Executive Summary

In medicinal chemistry, the chromene (benzopyran) scaffold is a "privileged structure."[1][2] The positioning of a halogen atom—specifically bromine—at the C6 or C7 position fundamentally alters the molecule's electronic landscape, metabolic stability, and binding affinity.

  • 6-Bromo Derivatives : Typically exhibit superior cytotoxicity and broad-spectrum anticancer activity . The C6 position, being para to the ether oxygen (O1), benefits from electronic resonance, making it an ideal site for increasing lipophilicity to target hydrophobic pockets in kinases and tubulin.[2]

  • 7-Bromo Derivatives : Often show higher isozyme selectivity (e.g., Carbonic Anhydrase IX/XII) and are critical in fluorescence-based assays (coumarin scaffold).[2] The C7 position is meta to the ether oxygen; substitution here exerts a distinct steric influence, often used to fine-tune selectivity rather than raw potency.

Structural & Electronic Context

To understand the biological divergence, one must first grasp the electronic environment of the chromene core.

Feature6-Bromo Position 7-Bromo Position
Electronic Relation to O1 Para (via C8a)Meta (via C8a)
Resonance Effect Strong conjugation with the pyran oxygen lone pair.[2]Minimal direct conjugation; dominated by inductive effects.
Steric Environment Often solvent-exposed or fits into deep hydrophobic pockets (e.g., kinase hinge regions).[2]Proximity to C8 and C6 creates a "cramped" region; often dictates ligand curvature.
Primary Utility Potency Enhancer : Increases logP and metabolic stability (blocks oxidation).[2]Selectivity Switch : Modulates H-bond networks or blocks specific sub-pockets.
Case Study A: Anticancer Activity (Cytotoxicity & Apoptosis)[2][3][4]

The 6-bromo substitution is historically the "gold standard" for antiproliferative chromenes, particularly in tubulin-targeting agents.[2]

Mechanism: Tubulin Polymerization Inhibition [2]
  • 6-Bromo Variants : The 6-bromo group mimics the steric bulk of the trimethoxyphenyl ring found in Colchicine or the chloro-group in other tubulin binders. It fits snugly into the hydrophobic pocket of

    
    -tubulin.
    
  • 7-Bromo Variants : Often clash with the binding site backbone due to the meta-positioning, leading to reduced affinity.

Experimental Data Comparison (HepG2 Liver Carcinoma):

Compound ClassSubstitutionTargetIC50 (

M)
Outcome
2H-Chromene 6-Bromo Tubulin / HepG22.70 ± 0.28 High Potency : Induces G2/M arrest effectively.[2]
2H-Chromene 7-Bromo Tubulin / HepG2> 10.0Low Potency : Poor fit in the colchicine site.
Coumarin 6-BromoBreast (MCF-7)4.20 ± 0.05Moderate activity; induces apoptosis.[2]
Coumarin 7-BromoBreast (MCF-7)15.7 (approx)Lower cytotoxicity; often used as a control.[2]

Key Insight : For direct cytotoxicity, 6-bromo is the superior pharmacophore. It effectively blocks the C6 metabolic "soft spot" (preventing hydroxylation) while optimizing hydrophobic interactions.[2][3]

Case Study B: Enzyme Inhibition (Carbonic Anhydrase)

Here, the trend reverses. 7-substituted derivatives often display superior selectivity profiles, particularly for tumor-associated isoforms (CA IX and XII).[2]

Target: Carbonic Anhydrase (CA) Isoforms
  • The Challenge : Inhibiting CA IX/XII (hypoxia-induced tumor targets) without affecting CA I/II (ubiquitous, physiological).[2][3]

  • 6-Bromo Effect : In 7H-furo-chromene derivatives, introducing a 6-bromo group led to a complete loss of activity against CA I, II, and IX, but retained some activity against CA XII.[2][4][5] It acts as a "selectivity filter" by sterically clashing with the active site of off-target isoforms.

  • 7-Substitution Effect : In 2H-chromenes, 7-position modifications (often involving oxygen, but the steric logic of 7-Br applies to the pocket shape) allowed for nanomolar inhibition of CA IX and XII.[2]

Selectivity Profile:

  • 6-Bromo : High Selectivity (CA XII only), Low Potency.[2]

  • 7-Bromo/Substituted : Balanced Selectivity (CA IX/XII), High Potency.[2][5]

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the decision tree for selecting between 6-bromo and 7-bromo substitutions based on the desired therapeutic outcome.

ChromeneSAR Start Chromene Scaffold Design Target Select Biological Target Start->Target Br6 6-Bromo Substitution (Para to O1) Target->Br6 Broad Spectrum Killing Br7 7-Bromo Substitution (Meta to O1) Target->Br7 Target Specificity Effect6 Increases Lipophilicity Blocks Metabolic Oxidation Br6->Effect6 Outcome6 High Cytotoxicity (Tubulin/Kinase Inhibition) Effect6->Outcome6 Effect7 Modulates Electronic Bias Alters Pocket Fit (Steric) Br7->Effect7 Outcome7 High Isozyme Selectivity (CA IX/XII, Enzyme Specificity) Effect7->Outcome7

Caption: SAR Decision Tree illustrating the divergent biological impacts of 6- vs. 7-bromo substitution.

Experimental Protocol: Comparative Synthesis & Assay

To validate these differences in your own lab, use the following standardized protocol for generating and testing these derivatives.

A. Synthesis (Pechmann Condensation Variant)

This method allows for the parallel synthesis of both isomers using different bromophenols.

  • Reagents :

    • For 7-bromo: 3-Bromophenol + Ethyl acetoacetate.

    • For 6-bromo: 4-Bromophenol + Ethyl acetoacetate.

  • Catalyst : Sulfuric acid (75%) or Bi(NO3)3 (Eco-friendly variant).[2][3]

  • Procedure :

    • Mix phenol (10 mmol) and ethyl acetoacetate (10 mmol) in a round-bottom flask.

    • Add catalyst dropwise at 0°C.

    • Stir at room temperature for 12h (monitor via TLC: Hexane/EtOAc 7:3).

    • Pour into crushed ice. Filter precipitate.

    • Recrystallization : Use Ethanol. 6-bromo derivatives typically crystallize faster due to higher symmetry/packing.

B. MTT Cytotoxicity Assay (Standardized)
  • Cell Lines : HepG2 (Liver), MCF-7 (Breast).[2][6][7]

  • Seeding : 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment : Add 6-bromo and 7-bromo derivatives (0.1 - 100

    
    M) dissolved in DMSO (<0.1% final).
    
  • Incubation : 48h at 37°C, 5% CO2.

  • Readout : Add MTT reagent. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.

  • Analysis : Calculate IC50 using non-linear regression (GraphPad Prism).

References
  • Sequeira, L., et al. (2023). "2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms."[2][4] Journal of Enzyme Inhibition and Medicinal Chemistry. [2][3]

  • BenchChem Application Note. "Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents." [2][3]

  • Kemnitzer, W., et al. (2007). "Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay."[2] Journal of Medicinal Chemistry. (Foundational SAR for 6-position potency).

  • Supuran, C. T. (2020). "Carbonic anhydrase inhibitors: an update on experimental agents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-bromo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols is not merely a matter of compliance but a fundamental aspect of professional integrity. This guide provides essential, step-by-step procedures for the safe disposal of 7-bromo-2H-chromene-3-carboxylic acid, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.

Part 1: Hazard Characterization and Waste Profile

Based on these analogs, 7-bromo-2H-chromene-3-carboxylic acid should be handled as a substance that:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[2]

From a disposal perspective, its chemical structure provides two critical pieces of information: it is a halogenated organic compound (due to the bromine atom) and it is an acid (due to the carboxylic acid group). This classification is the primary determinant for its segregation and disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4] This compound would be classified as a hazardous waste primarily due to its toxicity and potentially its corrosivity, especially in solution.

Hazard Profile: 7-bromo-2H-chromene-3-carboxylic acid (Inferred) Required Personal Protective Equipment (PPE)
Physical State Solid
Health Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant[1][2]
Waste Classification Halogenated Organic Acid, Hazardous Waste
Primary Disposal Concern Toxicity, Potential Corrosivity
Gloves Nitrile or other chemically resistant gloves[5]
Eye Protection Safety glasses with side shields or chemical splash goggles[1][2]
Lab Attire Standard laboratory coat[2]
Ventilation Handle in a certified chemical fume hood[6]

Part 2: Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in managing this waste stream is proper segregation. Mixing incompatible waste types can lead to dangerous chemical reactions, compromise disposal pathways, and significantly increase disposal costs.[7][8]

The Causality Behind Segregation:

  • Halogenated vs. Non-Halogenated: Halogenated organic wastes, like the one , cannot be recycled for fuel blending and require high-temperature incineration for proper disposal to prevent the formation of toxic byproducts.[9][10][11] This treatment is more complex and costly than that for non-halogenated solvents.[9][10] Mixing the two contaminates the entire volume, forcing the more expensive disposal route for all of it.[11]

  • Acids vs. Bases: As a carboxylic acid, this compound must be kept separate from basic (alkaline) waste to prevent violent neutralization reactions that can generate heat and pressure inside a sealed container.[12]

  • Oxidizers: Keep this organic material away from strong oxidizing agents to prevent the risk of fire or explosion.[6]

The following diagram illustrates the decision-making process for segregating laboratory chemical waste.

Caption: Waste Segregation Decision Flowchart

Part 3: Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe collection and storage of 7-bromo-2H-chromene-3-carboxylic acid waste pending pickup by a licensed disposal company.

Step 1: Container Selection

  • Choose a Compatible Container: Select a container made of material that is chemically compatible with halogenated organic acids. High-density polyethylene (HDPE) is an excellent choice.[3][13] Avoid metal containers due to the acidic nature of the waste.[14]

  • Ensure Good Condition: The container must be in good condition, free from leaks or damage, and have a secure, screw-top cap to prevent spills and fugitive emissions.[4][13] The original product container is often a suitable choice.[13]

Step 2: Waste Accumulation

  • Designate a Satellite Accumulation Area (SAA): All hazardous waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[3][4] This designated location is known as a Satellite Accumulation Area.

  • Transfer Waste Safely: When transferring the solid compound or solutions containing it into the waste container, do so inside a chemical fume hood to minimize inhalation exposure.[6] Wear all required PPE as detailed in the table above.

  • Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[3][13] This is a critical EPA and OSHA requirement to prevent spills and the release of vapors.[4]

Step 3: Labeling

  • Label Immediately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[13]

  • Complete All Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "7-bromo-2H-chromene-3-carboxylic acid" (avoid abbreviations or formulas).[15]

    • The approximate concentration and quantity of the waste.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The accumulation start date (the date the first waste was added).

    • The name and contact information of the generating researcher or lab.

Step 4: Storage and Pickup

  • Store Safely in the SAA: Store the labeled waste container in the SAA, ensuring it is segregated from incompatible materials using secondary containment bins.[13][16]

  • Monitor Accumulation Limits: Be aware of SAA quantity limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[3]

  • Request Pickup: Once the container is nearly full (e.g., 90% capacity to allow for expansion[14]) or approaching the storage time limit (often six months[4][16]), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[3][16] Do not pour chemical waste down the drain.[17]

Part 4: Regulatory and Compliance Framework

All laboratory waste generation and disposal activities in the United States are governed by a strict regulatory framework.

  • Environmental Protection Agency (EPA): The EPA, under the authority of the Resource Conservation and Recovery Act (RCRA), establishes the national standards for hazardous waste management "from cradle to grave."[4][18] This includes waste characterization, accumulation, transport, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Chemicals in Laboratories (29 CFR 1910.1450), ensure that workers are informed about chemical hazards and protected from them.[19] This includes requirements for training, labeling, and access to safety data sheets.[19][20]

By following the procedures outlined in this guide, you are not only ensuring a safe laboratory environment but also maintaining compliance with federal and state regulations, which is the collective responsibility of the institution and all its researchers. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your location.[13]

References

  • Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). Environmental Health and Radiation Safety - University of Pennsylvania.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • SAFETY DATA SHEET - 2H-Chromene-3-carboxylic acid. (2025, December 20). Fisher Scientific.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Organic Solvents. (n.d.). Environment, Health and Safety - Princeton University.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • SAFETY DATA SHEET - Cefixime. (2018, December 28). Spectrum Chemical.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • 6-Bromo-2H-chromene-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). US Hazmat Rentals.
  • BROMOACETIC ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Chemical and Hazardous Waste Guide. (2024, October 20). University of Oslo.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Safety data sheet: Theobromine. (n.d.). Carl Roth.
  • Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services - University of British Columbia.
  • SAFETY DATA SHEET - 6-Chloro-2H-chromene-3-carboxylic acid. (2010, October 20). Thermo Fisher Scientific.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group - University of Illinois Urbana-Champaign.
  • Hazardous Waste Reduction. (n.d.). Environmental Health and Safety - University of Toronto.

Sources

Personal protective equipment for handling 7-bromo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 7-Bromo-2H-chromene-3-carboxylic Acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Hazard Assessment & Chemical Identity

Critical Note on Chemical Identity: Before handling, you must verify the specific structure. There is a frequent nomenclature conflation in vendor catalogs between 2H-chromenes (cyclic ethers) and 2-oxo-2H-chromenes (coumarins/lactones).[1][2]

  • Target Molecule: 7-Bromo-2H-chromene-3-carboxylic acid[1][2]

    • Formula:

      
      
      
    • Core Structure: Benzopyran (cyclic ether) with a carboxylic acid at C3 and Bromine at C7.[1][2]

    • Reactivity Profile: The 2H-chromene double bond is electron-rich and susceptible to oxidation (forming coumarins) or electrophilic addition.[1][2] The carboxylic acid moiety confers acidity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).[2]
      
  • Common Analog (Confusion Risk): 7-Bromo-2-oxo-2H-chromene-3-carboxylic acid (Coumarin derivative).[1][2]

    • Formula:

      
      
      
    • Distinction: Presence of a carbonyl at C2 (Lactone).[1][2][3]

Hazard Classification (GHS): Treat as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant (H315, H319, H335).[1][2][4] Due to the chromene core's potential for metabolic activation (epoxidation), handle as a potential sensitizer until specific toxicological data rules this out.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Standard Laboratory Operations (mg to g scale). For scale-up (>100g), consult a specific Process Safety Management (PSM) review.[1][2]

PPE ComponentSpecificationRationale (Causality)
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Permeation Defense: Halogenated aromatics can permeate thin latex/vinyl.[1][2] Double gloving provides a "breakthrough" buffer.[1][2] The outer glove protects against physical abrasion from solid crystals.[1][2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Dust & Vapor: Safety glasses with side shields are insufficient for fine powders that can become airborne during weighing.[1][2] Goggles seal the eyes against acidic dust entry.[1][2]
Respiratory N95 (Minimum) or P100 Respirator If outside fume hoodInhalation Risk: The carboxylic acid moiety irritates mucous membranes.[1][2] If the solid is fluffy/electrostatic, a respirator is mandatory during transfer if the sash is raised >18 inches.[1][2]
Body Protection Lab Coat (Cotton/Poly Blend) + Tyvek SleevesContact Prevention: Standard lab coats are porous.[1][2] Tyvek sleeves prevent dust accumulation on forearms, a common site for contact dermatitis.[1][2]

Operational Handling Protocol

Phase 1: Pre-Operational Verification
  • Visual Inspection: Check the container for signs of oxidation (yellowing/browning of white crystals).[1][2] 2H-chromenes are air-sensitive over long periods.[1][2]

  • Solubility Check: Confirm solvent compatibility.[1][2]

    • High Solubility: DMSO, DMF, THF.[1][2]

    • Moderate/Low: Dichloromethane, Methanol.[1][2]

    • Insoluble: Water (unless basified).[1][2]

Phase 2: Weighing & Transfer (The "Static" Risk)[1][2]
  • The Problem: Dry organic acids often build static charge, causing "fly-away" powder that contaminates balances and gloves.[1][2]

  • The Protocol:

    • Place an ionizing bar or anti-static gun near the balance.[1][2]

    • Use a glass or metal spatula (avoid plastic which generates charge).[1][2]

    • Tare the receiving vial with the solvent already added (if possible) to capture dust immediately upon transfer.[1][2]

Phase 3: Reaction Setup
  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.[1][2] 2H-chromenes can undergo oxidative degradation to coumarins in air.[1][2]

  • Addition Order: Add the solid acid to the solvent, not vice-versa, to prevent clumping and localized exotherms.[1][2]

  • Temperature Control: If reacting the carboxylic acid (e.g., amide coupling), maintain

    
     during activation (EDC/HATU addition) to prevent decarboxylation or side-reactions at the chromene double bond.
    

Visualization: Handling Lifecycle & Decision Logic

The following diagram illustrates the safety workflow and decision points for handling this specific compound.

G Start Start: Material Receipt CheckID Verify Identity: Is it Chromene (Ether) or Coumarin (Lactone)? Start->CheckID Chromene 7-Bromo-2H-chromene-3-COOH (Air Sensitive) CheckID->Chromene NMR: 4.0-5.0 ppm (CH2) Coumarin Coumarin Derivative (Stable) CheckID->Coumarin NMR: No CH2 signal Storage Storage: -20°C, Inert Gas, Dark Chromene->Storage Strict Control Coumarin->Storage Standard Control Weighing Weighing: Fume Hood + Anti-Static Double Nitrile Gloves Storage->Weighing Reaction Reaction Setup: Argon Purge Required Weighing->Reaction Waste Disposal: Halogenated Organic Waste Reaction->Waste

Caption: Operational workflow emphasizing the critical differentiation between Chromene and Coumarin derivatives to determine storage and handling stringency.

Emergency & Spill Response

Spill Scenario: Powder Release (>500 mg) [1][2]

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a P100 respirator if dust is visible in the air.[1][2]

  • Containment: Do not dry sweep.[1][2] Dry sweeping generates dust.[1][2]

    • Method: Cover the spill with a paper towel dampened with Acetone or Ethanol .[1][2] The solvent wets the powder, preventing airborne dispersion.[1][2]

  • Clean Up: Wipe up the wet slurry.[1][2] Place materials in a "Solid Hazardous Waste" container.

  • Decontamination: Wash the surface with a mild detergent (pH 7-9) to neutralize any residual acid traces.[1][2]

First Aid:

  • Eye Contact: Flush immediately for 15 minutes.[1][2][5][6] The acidic nature can cause corneal damage.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][4][5][6] Do not use alcohol on skin (increases permeability).[2]

Disposal Strategy

Environmental Compliance (RCRA/EPA Guidelines): Do not dispose of down the drain.[1][2] The bromine atom classifies this as Halogenated Waste , which requires specific high-temperature incineration to prevent the formation of dioxins.[1][2]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, paper towels, solid chemical.[1][2]Incineration (High Temp). Label as "Solid Waste: Halogenated Organic Acid".[1][2]
Liquid Waste Mother liquors, reaction solvents (DCM, DMF).[1][2]Halogenated Solvent Waste . Do not mix with non-halogenated solvents if cost-saving is required by your facility, otherwise combine as Halogenated.[1][2]
Aqueous Waste Quenched reaction mixtures.[1][2]Adjust pH to 6-8. Check for precipitation.[1][2] If clear, dispose as Aqueous Waste (check local regulations for bromine limits).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67546990, 7-bromo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Halogenated Organic Chemicals. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.